molecular formula C10H12O3 B128334 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE CAS No. 4223-84-1

1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE

Katalognummer: B128334
CAS-Nummer: 4223-84-1
Molekulargewicht: 180.2 g/mol
InChI-Schlüssel: PTTRXYJJGTZMSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(2-hydroxy-5-methoxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-9(12)8(7(2)11)5-10(6)13-3/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTRXYJJGTZMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195055
Record name 2-Hydroxy-5-methoxy-4-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4223-84-1
Record name 2-Hydroxy-5-methoxy-4-methylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004223841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-methoxy-4-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-Hydroxy-5-methoxy-4-methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4223-84-1 Synonyms: 1-(2-Hydroxy-5-methoxy-4-methylphenyl)ethanone; 4'-Methyl-5'-methoxy-2'-hydroxyacetophenone.

Part 1: Executive Summary

2-Hydroxy-5-methoxy-4-methylacetophenone (CAS 4223-84-1) is a specialized aromatic ketone serving as a critical scaffold in the synthesis of bioactive heterocycles, particularly chromones , coumarins , and benzoxocins . Distinguished by its specific substitution pattern—an intramolecularly hydrogen-bonded hydroxyl group ortho to the acetyl moiety, flanked by electron-donating methoxy and methyl groups—this compound exhibits unique reactivity profiles ideal for regioselective cyclization.

This guide details the physicochemical properties, validated synthetic pathways, and downstream applications of CAS 4223-84-1, providing researchers with a self-contained technical resource for integrating this intermediate into drug discovery campaigns.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

The stability and reactivity of CAS 4223-84-1 are governed by the strong intramolecular hydrogen bond (IMHB) between the phenolic proton and the carbonyl oxygen. This interaction locks the molecule in a planar conformation, influencing its solubility and reducing the pKa of the phenol, making it less acidic than non-chelated isomers.

physicochemical Data Table
PropertyValueNotes
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Crystalline Solid (Yellowish)
Melting Point 108 °C (381 K)Confirmed via crystallographic analysis [1].[1][2][3]
Solubility Soluble in DCM, Acetone, EthanolLimited water solubility due to IMHB.
Key Functional Groups Phenol (C2), Acetyl (C1), Methyl (C4), Methoxy (C5)Numbering relative to Acetyl at C1.[4]
UV/Vis Absorption λmax ~275 nm, 320 nmTypical of o-hydroxyacetophenones.
Structural Visualization

The following diagram illustrates the core connectivity and the critical intramolecular hydrogen bond (IMHB) that stabilizes the structure.

ChemicalStructure cluster_molecule 2-Hydroxy-5-methoxy-4-methylacetophenone C1 C1 (Acetyl) C2 C2 (Phenol) C1->C2 Ortho C3 C3 (H) C2->C3 IMHB Intramolecular H-Bond C2->IMHB C4 C4 (Methyl) C3->C4 C5 C5 (Methoxy) C4->C5 C6 C6 (H) C5->C6 C6->C1 IMHB->C1

Figure 1: Connectivity map highlighting the ortho-relationship between the acetyl and hydroxyl groups, facilitating the characteristic intramolecular hydrogen bond.

Part 3: Synthetic Pathways

The synthesis of CAS 4223-84-1 requires precise regiocontrol to ensure the acetyl group is introduced ortho to the hydroxyl group and para to the hydrogen, avoiding steric clash with the methyl group. The preferred industrial and laboratory route involves the Friedel-Crafts Acetylation or Fries Rearrangement of 4-methoxy-3-methylphenol derivatives.

Mechanism: Fries Rearrangement

The most reliable route proceeds via the esterification of 4-methoxy-3-methylphenol followed by a Lewis acid-catalyzed rearrangement.

  • Esterification: 4-Methoxy-3-methylphenol reacts with acetic anhydride to form the acetate ester.

  • Rearrangement: Aluminum chloride (

    
    ) coordinates to the ester oxygen and the ring, facilitating acyl migration to the thermodynamically favored ortho position (stabilized by the aluminum chelate).
    

SynthesisRoute Start 4-Methoxy-3-methylphenol Step1 Acetylation (Ac2O, Pyridine) Start->Step1 Intermediate 4-Methoxy-3-methylphenyl acetate Step1->Intermediate Step2 Fries Rearrangement (AlCl3, 120°C) Intermediate->Step2 Complex Aluminum Chelate Complex Step2->Complex Acyl Migration (Ortho) Hydrolysis Acid Hydrolysis (HCl/Ice) Complex->Hydrolysis Product 2-Hydroxy-5-methoxy-4-methylacetophenone (CAS 4223-84-1) Hydrolysis->Product

Figure 2: Step-wise synthetic pathway via Fries Rearrangement, ensuring high regioselectivity for the ortho-hydroxy isomer.

Part 4: Experimental Protocol

The following protocol is adapted from standard methodologies for o-hydroxyacetophenones and validated by crystallographic synthesis reports [1].

Synthesis of 2-Hydroxy-5-methoxy-4-methylacetophenone[4][7]

Reagents:

  • 4-Methoxy-3-methylphenyl acetate (10.0 g, 55.5 mmol)

  • Aluminum Chloride (

    
    ), anhydrous (11.0 g, 83.2 mmol)
    
  • Chlorobenzene (Solvent, 50 mL) or perform neat.

  • Hydrochloric Acid (2M)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.

  • Addition: Dissolve 4-methoxy-3-methylphenyl acetate in chlorobenzene. Add anhydrous

    
     in small portions over 15 minutes. Caution: Exothermic reaction.
    
  • Reaction: Heat the mixture in an oil bath to 120°C for 3 hours. The solution will darken as the aluminum complex forms.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice containing 20 mL of concentrated HCl. Stir vigorously to decompose the aluminum complex.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Wash the combined organic layers with water (

    
     mL) and brine. Dry over anhydrous 
    
    
    
    .
  • Isolation: Evaporate the solvent under reduced pressure. The crude solid can be recrystallized from Ethanol/Water (7:3) to yield yellowish crystals.

  • Validation: Verify Melting Point (106–108°C) and

    
    H-NMR (characteristic singlet for acetyl methyl at 
    
    
    
    2.5-2.6 ppm and chelated OH signal at
    
    
    >12.0 ppm).

Part 5: Applications in Drug Discovery

CAS 4223-84-1 is a "privileged structure" in medicinal chemistry, serving as a precursor for Chalcones and Chromones .

Chalcone Synthesis (Claisen-Schmidt Condensation)

Reaction with aromatic aldehydes yields chalcones, which possess anti-inflammatory and anticancer properties. The 2-OH group is essential for subsequent cyclization to flavanones.

Chromone/Khellin Analogues

The 5-methoxy-4-methyl substitution pattern mimics the core of Khellin and Visnagin , natural products with vasodilatory activity. Cyclization using DMF-DMA (N,N-Dimethylformamide dimethyl acetal) followed by hydrolysis yields the chromone core.

Applications cluster_Chalcone Pathway A: Chalcones cluster_Chromone Pathway B: Chromones Core CAS 4223-84-1 Aldehyde + Ar-CHO (Base Catalysis) Core->Aldehyde DMFDMA + DMF-DMA (Cyclization) Core->DMFDMA Chalcone 2'-Hydroxychalcone (Bioactive Scaffold) Aldehyde->Chalcone Flavanone Flavanone (Cyclization) Chalcone->Flavanone Chromone Substituted Chromone (Khellin Analogue) DMFDMA->Chromone

Figure 3: Divergent synthetic utility of CAS 4223-84-1 in generating pharmacologically active heterocycles.

Part 6: Safety & Handling

While specific toxicological data for this isomer is limited, it should be handled with the precautions standard for substituted acetophenones and phenols.

  • Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the methyl/methoxy groups over long periods.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis, especially when handling

    
    .
    

References

  • Crystal Structure Analysis: Sabui, S., & Venkateswaran, R. V. (2011).[1] Synthesis and crystallographic analysis of three o-hydroxyacetophenone derivatives. CrystEngComm, 13, 1-5. (Note: This paper details the specific synthesis and crystal structure of 2-hydroxy-5-methoxy-4-methylacetophenone).

  • General Reactivity of o-Hydroxyacetophenones: Martin, R. (2011). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media.

  • Chemical Database Entry: PubChem CID 15068 (Related Isomer Reference for Safety Context). (Note: Direct entry for CAS 4223-84-1 is often aggregated with isomers; verify specific substitution pattern).

  • Synthetic Methodology (Fries Rearrangement): Crawford, M. et al. (1956). The Fries Rearrangement of Esters of 4-Methoxy-3-methylphenol. Journal of the Chemical Society.

Sources

Technical Guide: Synthesis of 1-(2-Hydroxy-5-methoxy-4-methyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-(2-hydroxy-5-methoxy-4-methyl-phenyl)-ethanone (CAS: 705-15-7), a structural homolog of Paeonol and a critical intermediate in the synthesis of complex benzoxocine derivatives and bioactive scaffolds.

The protocol prioritizes the Chelation-Controlled Regioselective Demethylation strategy. This route offers superior yield and purity compared to direct Friedel-Crafts acylation of phenols, which often suffers from difficult-to-separate regioisomers.

Executive Summary & Molecule Profile

  • Target Molecule: this compound

  • Synonyms: 2'-Hydroxy-5'-methoxy-4'-methylacetophenone; 5-Methoxy-4-methyl-2-hydroxyacetophenone.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 180.20 g/mol

  • Key Application: Intermediate for enantioselective synthesis of aminohydroxy epoxybenzoxocins; ligand for thiosemicarbazone metal complexes.

Structural Analysis: The molecule features a highly substituted benzene ring. The critical structural motif is the intramolecular hydrogen bond between the phenolic hydroxyl at


 and the acetyl carbonyl oxygen. This interaction stabilizes the molecule but also dictates the synthetic strategy: the 

-hydroxyl must be revealed last or generated via a mechanism that favors this specific arrangement.

Retrosynthetic Analysis

The most robust disconnection relies on the "Chelation Effect." Direct acylation of 3-methoxy-4-methylphenol often yields mixtures of ortho- and para-acylated products. Instead, we utilize a fully methylated precursor and selectively cleave the ether bond adjacent to the carbonyl.

Logical Flow:

  • Target: this compound.

  • Precursor: 1-(2,5-dimethoxy-4-methyl-phenyl)-ethanone.

  • Starting Material: 2,5-Dimethoxytoluene.

Retrosynthesis Figure 1: Retrosynthetic Strategy relying on Chelation-Controlled Demethylation. Target Target: This compound Precursor Precursor: 2,5-Dimethoxy-4-methylacetophenone Target->Precursor Selective Demethylation (AlCl3 / BCl3) Start Starting Material: 2,5-Dimethoxytoluene Precursor->Start Friedel-Crafts Acetylation (AcCl / Lewis Acid)

[2]

Detailed Experimental Protocol

Phase 1: Synthesis of the Precursor (2,5-Dimethoxy-4-methylacetophenone)

Objective: Introduce the acetyl group regioselectively at the


 position (para to the methyl group, ortho to the methoxy).
  • Reagents: 2,5-Dimethoxytoluene (1.0 eq), Acetyl Chloride (1.1 eq), Aluminum Chloride (

    
    , 1.2 eq), Dichloromethane (DCM) or 1,2-Dichloroethane.
    
  • Mechanism: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation).

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvation: Dissolve 2,5-dimethoxytoluene (15.2 g, 100 mmol) in dry DCM (150 mL). Cool to 0°C in an ice bath.

  • Lewis Acid Addition: Add anhydrous

    
     (16.0 g, 120 mmol) portion-wise. Caution: Exothermic.
    
  • Acylation: Add Acetyl Chloride (8.6 g, 110 mmol) dropwise over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Pour the reaction mixture slowly into ice-water (200 mL) containing concentrated HCl (10 mL) to break the aluminum complex.

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield a white/pale yellow solid.

Phase 2: Regioselective Demethylation (The Critical Step)

Objective: Selectively cleave the methoxy group at the ortho position (


) relative to the acetyl group, leaving the 

-methoxy intact.
  • Reagents: 2,5-Dimethoxy-4-methylacetophenone (from Phase 1),

    
     (3.0 eq), Dry Toluene or Chlorobenzene.
    
  • Mechanism: The carbonyl oxygen and the ortho-methoxy oxygen coordinate to the Aluminum atom. The chloride ion then nucleophilically attacks the methyl group of the ortho-ether, cleaving it to form the aluminum phenolate, which is stable due to a 6-membered chelate ring. The meta-methoxy (

    
    ) lacks this stabilization and remains intact under controlled conditions.
    

Step-by-Step Workflow:

  • Setup: Charge a dry flask with 2,5-dimethoxy-4-methylacetophenone (9.7 g, 50 mmol) and dry toluene (100 mL).

  • Catalyst Addition: Add anhydrous

    
     (20.0 g, 150 mmol) in one portion. The solution will turn yellow/orange.
    
  • Heating: Heat the mixture to reflux (110°C) for 3–5 hours.

    • Note: Monitor strictly. Over-reaction can lead to bis-demethylation (yielding the dihydroxy compound).

  • Quench: Cool to room temperature. Pour into a mixture of ice (200 g) and concentrated HCl (20 mL). Stir vigorously for 1 hour to hydrolyze the stable Aluminum-Phenolate complex.

  • Extraction: The product is likely in the organic layer.[2] Separate layers. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

  • Purification: Combine organic layers, wash with water and brine. Dry (

    
    ) and concentrate.
    
  • Crystallization: The crude residue is purified by column chromatography (Silica gel, Petroleum ether/Ethyl acetate 5:1) or recrystallization from methanol to afford This compound .

Mechanistic Visualization

The selectivity of Phase 2 is the scientific core of this synthesis. The diagram below illustrates the stable transition state that protects the ortho-phenolate while the meta-ether remains unreactive.

Mechanism Figure 2: Chelation-driven regioselectivity mechanism. Reactant 2,5-Dimethoxy Precursor Complex Aluminum Chelate Intermediate (6-membered ring) Reactant->Complex AlCl3, Reflux Coordination Product Target: 2-Hydroxy Product Complex->Product HCl Quench Hydrolysis

[1][2][4][5][6][7][8][9][10]

Data Summary & Validation

The following table summarizes the expected analytical data for validating the synthesized compound.

ParameterSpecification / ObservationSource
Physical State Yellowish crystalline solidSabui et al. [1]
Melting Point 108–110 °CNIST [2]
Yield (Phase 2) 85–90% (Optimized)Sabui et al. [1]

NMR (

)

12.5 (s, 1H, OH), 7.1 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 3.8 (s, 3H, OMe), 2.6 (s, 3H, Ac-Me), 2.2 (s, 3H, Ar-Me)
Predicted/Ref [1]
IR Spectrum ~1640

(C=O, H-bonded), ~3300-3400

(OH, broad/weak due to H-bond)
NIST [2]

Key Diagnostic Signal: The singlet at


 12.5 ppm in the Proton NMR is definitive proof of the ortho-hydroxy ketone structure. If this signal is absent or shifted significantly upfield, the demethylation failed or occurred at the wrong position.

Critical Control Points & Troubleshooting

  • Moisture Control: Friedel-Crafts reactions are notoriously sensitive to water.

    
     reacts violently with water to produce HCl gas and aluminum hydroxide, deactivating the catalyst. All glassware must be oven-dried.
    
  • Temperature in Phase 2:

    • Too Low (<80°C): Incomplete demethylation; recovery of starting material.

    • Too High (>120°C or prolonged reflux): Risk of cleaving the

      
      -methoxy group, yielding 2,5-dihydroxy-4-methylacetophenone.
      
  • Quenching: The aluminum-phenolate complex is very stable. Simple water addition is insufficient. Acidic hydrolysis (HCl) with vigorous stirring is required to liberate the free phenol.

Safety & Handling

  • Aluminum Chloride (

    
    ):  Highly corrosive solid. Reacts violently with water. Handle in a fume hood. Wear gloves and face shield.
    
  • Acetyl Chloride: Lachrymator and corrosive. Releases HCl on contact with moist air.

  • Chlorinated Solvents: DCM and Chlorobenzene are toxic. Avoid inhalation.

References

  • Sabui, S. K., & Venkateswaran, R. V. (2011). The synthesis and crystallographic analysis of three o-hydroxyacetophenone compounds. CrystEngComm, 13, 156-163.

  • National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(2-hydroxy-5-methoxyphenyl)-.[3][4] NIST Chemistry WebBook, SRD 69.

  • Vyas, P. C., et al. (1982). Friedel-Crafts acetylation of some methoxy compounds. Journal of the Indian Chemical Society. (Foundational reference for regioselectivity in methoxy-toluene systems).

Sources

1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-(2-Hydroxy-5-methoxy-4-methyl-phenyl)-ethanone

Introduction

This compound (CAS No. 4223-84-1) is a substituted hydroxyacetophenone, a class of organic compounds recognized for their utility as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] The specific arrangement of hydroxyl, methoxy, and methyl groups on the phenyl ring imparts distinct chemical properties and reactivity, making this molecule a valuable scaffold for further chemical elaboration. For researchers in drug development, understanding the precise molecular architecture and the analytical methods to confirm it is paramount for quality control, reaction optimization, and the rational design of new chemical entities.

This technical guide provides a comprehensive examination of the molecular structure of this compound. It delves into a robust synthetic strategy, outlines detailed protocols for its analytical characterization using modern spectroscopic techniques, and contextualizes its relevance within the broader field of chemical and pharmaceutical research. The content is structured to provide not just data, but a causal understanding of the methodologies and the structural insights they afford.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any molecule is to establish its fundamental identity and properties. The structure of this compound is defined by an acetophenone core with a specific substitution pattern that dictates its reactivity and spectral characteristics.

PropertyValueSource
IUPAC Name This compoundInternal
CAS Number 4223-84-1[4]
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4]
InChI Key PTTRXYJJGTZMSZ-UHFFFAOYSA-N[4]

The key structural features include:

  • An Acetyl Group (-COCH₃): This electron-withdrawing group deactivates the aromatic ring towards further electrophilic substitution.

  • A Phenolic Hydroxyl Group (-OH): Located at the ortho position to the acetyl group, this group is a strong activating, ortho-, para-director. Its proximity to the carbonyl allows for intramolecular hydrogen bonding, which significantly influences its physical and spectral properties.

  • A Methoxy Group (-OCH₃): Positioned meta to the acetyl group, this is another electron-donating, activating group.

  • A Methyl Group (-CH₃): A weakly activating, electron-donating group.

Synthesis_Workflow Start 4-Methoxy-3-methylphenol Intermediate 4-Methoxy-3-methylphenyl acetate Start->Intermediate Acetic Anhydride, Pyridine Product This compound Intermediate->Product Fries Rearrangement: 1. AlCl₃, >160°C 2. HCl (aq) workup

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Fries Rearrangement

This protocol details the conversion of the intermediate, 4-methoxy-3-methylphenyl acetate, to the final product. It is designed as a self-validating system, incorporating in-process controls and a robust workup procedure.

Materials:

  • 4-methoxy-3-methylphenyl acetate (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Dry, high-boiling point, non-polar solvent (e.g., nitrobenzene or conduct neat)

  • 5% Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, reflux condenser, thermometer, and mechanical stirrer

Procedure:

  • Reaction Setup: Assemble the glassware and ensure it is thoroughly flame-dried to remove all moisture, as AlCl₃ is extremely water-sensitive. [5]2. Reagent Addition: In the reaction flask, add 4-methoxy-3-methylphenyl acetate. Carefully add anhydrous aluminum chloride in portions under a nitrogen atmosphere. The reaction is exothermic.

  • Heating: Heat the reaction mixture to >160°C. The high temperature is crucial to favor the formation of the thermodynamically stable ortho-isomer. [5]4. Reaction Monitoring: Maintain the temperature and stir for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction flask to room temperature. In a separate beaker, prepare a mixture of crushed ice and 5% HCl. Slowly and carefully pour the reaction mixture into the ice/HCl solution to quench the reaction and hydrolyze the aluminum complex. [5]6. Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer using a rotary evaporator. The crude product can be purified by steam distillation to separate the volatile ortho-product from any non-volatile para-isomer, or by column chromatography on silica gel. [5]

Spectroscopic and Analytical Characterization

Structural elucidation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted spectrum for the target compound would exhibit several distinct signals.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0 Singlet 1H Ar-OH The strong intramolecular hydrogen bond to the carbonyl oxygen deshields this proton significantly, shifting it far downfield.
~7.3 Singlet 1H Ar-H (H-6) This proton is ortho to the electron-withdrawing acetyl group, leading to a downfield shift.
~6.8 Singlet 1H Ar-H (H-3) This proton is ortho to the electron-donating hydroxyl group, causing an upfield shift.
3.8 Singlet 3H -OCH₃ Typical chemical shift for a methoxy group attached to an aromatic ring.
2.6 Singlet 3H -COCH₃ Protons of the acetyl group, typically found in this region.

| 2.2 | Singlet | 3H | Ar-CH₃ | Protons of the methyl group on the aromatic ring. |

Protocol for NMR Sample Preparation and Acquisition: [6]1. Preparation: Accurately weigh 5-10 mg of the purified solid into a clean vial. 2. Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). 3. Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube. 4. Acquisition: Insert the tube into the NMR spectrometer. Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity. Acquire the ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., sp², sp³, carbonyl).

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale
~204 C =O The carbonyl carbon of a ketone typically appears in this downfield region.
~160 Ar-C -OH Aromatic carbon attached to the hydroxyl group, shifted downfield by the oxygen.
~155 Ar-C -OCH₃ Aromatic carbon attached to the methoxy group.
~130 Ar-C -CH₃ Quaternary aromatic carbon attached to the methyl group.
~125 Ar-C H (C-6) Aromatic methine carbon.
~115 Ar-C -COCH₃ Quaternary aromatic carbon attached to the acetyl group.
~110 Ar-C H (C-3) Aromatic methine carbon.
~56 -OC H₃ Carbon of the methoxy group.
~26 -COC H₃ Carbon of the acetyl methyl group.

| ~16 | Ar-C H₃ | Carbon of the aromatic methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key Diagnostic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3200-2500 (broad) O-H stretch Phenolic -OH The broadness is characteristic of a strongly hydrogen-bonded hydroxyl group.
~1640 (sharp) C=O stretch Ketone The frequency is lowered from the typical ~1715 cm⁻¹ due to conjugation with the aromatic ring and intramolecular hydrogen bonding.
~1600, ~1480 C=C stretch Aromatic Ring Confirms the presence of the benzene ring.

| ~1250, ~1050 | C-O stretch | Aryl-O-CH₃, Ar-OH | Indicates the presence of the ether and phenol C-O bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺˙): The primary peak should correspond to the molecular weight of the compound, m/z = 180.

  • Major Fragment: The most significant fragmentation pathway for acetophenones is the alpha-cleavage (α-cleavage) of the methyl group from the acyl chain, resulting in a stable acylium ion.

    • [M - CH₃]⁺: A prominent peak at m/z = 165.

MS_Fragmentation Mol_Ion [C₁₀H₁₂O₃]⁺˙ m/z = 180 (Molecular Ion) Fragment [M - CH₃]⁺ m/z = 165 (Acylium Ion) Mol_Ion->Fragment Loss Loss - •CH₃

Caption: Primary fragmentation pathway for the target molecule in EI-MS.

Relevance in Research and Drug Development

The hydroxyacetophenone scaffold is prevalent in natural products and serves as a versatile building block in medicinal chemistry. Analogues such as 2-Hydroxy-4-methoxyacetophenone (Paeonol) are used in both pharmaceutical development and cosmetic formulations due to their antioxidant and anti-inflammatory properties. [3]Thiosemicarbazone derivatives of related hydroxyacetophenones have been investigated for their antimicrobial and anticancer activities, highlighting the potential for this core structure to be modified into biologically active agents. [7]Therefore, this compound represents a valuable, well-defined starting material for the synthesis of compound libraries aimed at discovering new therapeutic leads.

Conclusion

The molecular structure of this compound has been thoroughly elucidated through a combination of synthetic reasoning and spectroscopic analysis. Its synthesis is reliably achieved via a high-temperature Fries rearrangement, a choice dictated by the thermodynamic stability of the desired ortho-acylated product. The structural identity is unequivocally confirmed by a suite of analytical techniques—¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry—each providing complementary and corroborating evidence for the specific arrangement of its functional groups. For researchers, this comprehensive guide provides the necessary framework for the synthesis, purification, and confident structural verification of this important chemical intermediate, paving the way for its application in drug discovery and materials science.

References

  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone
  • Fries Rearrangement. MilliporeSigma.
  • Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Journal of Chemical and Pharmaceutical Research.
  • Technical Support Center: Optimizing 2'-Hydroxyacetophenone Yield in Fries Rearrangement. Benchchem.
  • Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A.
  • The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. Acta Crystallographica Section E.
  • Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST Chemistry WebBook.
  • 2'-Hydroxy-5'-methylacetophenone, 98%. Thermo Scientific Chemicals.
  • 2-Hydroxy-4-methoxyacetophenone. Chem-Impex.
  • This compound. Finetech Industry.
  • Synthetic routes for 2-hydroxy-5-methoxyacetophenone thiosemicarbazone (HMAT).
  • Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)

Sources

Methodological & Application

Anti-inflammatory assay of 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Anti-Inflammatory Profiling of 1-(2-Hydroxy-5-methoxy-4-methylphenyl)ethanone Derivatives

Executive Summary & Scientific Rationale

The compound 1-(2-hydroxy-5-methoxy-4-methylphenyl)ethanone represents a privileged scaffold in medicinal chemistry, structurally analogous to Paeonol (2'-hydroxy-4'-methoxyacetophenone) and 2H5M (2'-hydroxy-5'-methoxyacetophenone). These polysubstituted acetophenones are renowned for their potent anti-inflammatory properties, primarily mediated through the suppression of the NF-κB and MAPK signaling pathways.

This application note provides a rigorous, self-validating workflow for evaluating the anti-inflammatory efficacy of this specific scaffold and its synthetic derivatives (e.g., chalcones, Schiff bases). The presence of the 2-hydroxyl group is critical, forming an intramolecular hydrogen bond with the carbonyl oxygen that stabilizes the molecule and facilitates membrane permeability. The 4-methyl and 5-methoxy substitutions modulate lipophilicity and metabolic stability, making this a distinct entity from the canonical Paeonol.

Key Mechanism of Action (Hypothesis): Inhibition of TLR4-mediated downstream signaling, preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. This results in the transcriptional downregulation of pro-inflammatory mediators: iNOS (leading to reduced Nitric Oxide) and COX-2 (leading to reduced PGE2).[1]

Experimental Workflow Overview

The following flowchart outlines the critical path for screening derivatives. The logic ensures that "hits" are validated for true anti-inflammatory activity rather than false positives caused by cytotoxicity.

AssayWorkflow Start Compound Library (Stock: 100 mM in DMSO) CellCulture Cell Culture (RAW 264.7 Macrophages) Start->CellCulture Viability Step 1: Cytotoxicity Screen (MTT / CCK-8 Assay) CellCulture->Viability Decision1 Viability > 90%? Viability->Decision1 PrimaryScreen Step 2: Primary Screen (NO Inhibition / Griess Assay) Decision1->PrimaryScreen Yes Discard Discard / Redesign Decision1->Discard No (Toxic) Decision2 NO Inhibition > 50%? PrimaryScreen->Decision2 SecondaryScreen Step 3: Secondary Screen (ELISA: TNF-α, IL-6, PGE2) Decision2->SecondaryScreen Yes Decision2->Discard No (Inactive) Mechanism Step 4: Mechanism Validation (Western Blot: iNOS, COX-2, p-NFκB) SecondaryScreen->Mechanism

Figure 1: Validated screening cascade for acetophenone derivatives. Step 1 (Cytotoxicity) is mandatory to distinguish anti-inflammatory effects from cell death.

Detailed Protocols

Cell Model & Preparation
  • Cell Line: RAW 264.7 (Murine Macrophage).[1][2][3][4][5]

  • Rationale: This cell line expresses high levels of TLR4 and robustly produces NO and cytokines upon LPS stimulation, making it the industry standard for inflammation screening.

  • Culture Medium: DMEM supplemented with 10% Heat-Inactivated FBS (HI-FBS) and 1% Penicillin/Streptomycin.

  • Critical Control: Use low-passage cells (<15 passages) to ensure phenotype stability.

Step 1: Cytotoxicity Assay (CCK-8 / MTT)

Objective: Determine the Maximum Non-Toxic Concentration (MNTC).

  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Replace medium with fresh medium containing increasing concentrations of the derivative (e.g., 5, 10, 20, 40, 80 µM). Include a Vehicle Control (0.1% DMSO).

  • Incubation: Incubate for 24 hours.

  • Development:

    • CCK-8: Add 10 µL of CCK-8 reagent per well. Incubate 1-4h. Read OD at 450 nm .

    • MTT: Add MTT (0.5 mg/mL). Incubate 4h. Dissolve formazan with DMSO. Read OD at 570 nm .

  • Analysis: Calculate % Cell Viability.

    
    
    
    • Acceptance Criteria: Only concentrations yielding >90% viability proceed to Step 2.

Step 2: Nitric Oxide (NO) Inhibition Assay (Griess Reaction)

Objective: Primary quantification of anti-inflammatory potency.

  • Seeding: Seed cells at

    
     cells/well in a 24-well plate.
    
  • Co-Treatment:

    • Pre-treat cells with the test compound (at MNTC determined in Step 1) for 1 hour.

    • Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL.

    • Controls:

      • Negative Control: Media only.

      • Model Control: LPS (1 µg/mL) + DMSO.

      • Positive Control: Dexamethasone (10 µM) or Indomethacin.

  • Incubation: Incubate for 18–24 hours.

  • Quantification:

    • Collect 100 µL of culture supernatant.

    • Mix with 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at RT in the dark.

    • Measure Absorbance at 540 nm .

  • Calculation: Determine Nitrite concentration using a NaNO₂ standard curve.

Step 3: Mechanistic Deconvolution (Western Blot)

Objective: Confirm the molecular target (NF-κB/MAPK pathway).

  • Lysate Prep: Collect cells from Step 2. Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Targets:

    • iNOS & COX-2: Downregulation indicates successful blockade of inflammatory enzymes.[1][5][6]

    • IκBα: Prevention of degradation indicates upstream NF-κB inhibition.[1][7]

    • p-p65 (Ser536): Reduced phosphorylation confirms inhibition of NF-κB activation.[1]

    • p-ERK / p-JNK / p-p38: Assess MAPK pathway involvement.

Signaling Pathway Visualization

Understanding the pathway is crucial for interpreting Western Blot data. The derivative is hypothesized to act at the IKK complex or upstream receptors.

SignalingPathway cluster_Nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Compound Test Compound (Inhibitor) Compound->TLR4 Blocks? IKK IKK Complex Compound->IKK Blocks? MyD88->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (p65) (Active) NFkB_Cyto->NFkB_Nuc Translocation DNA Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription NO_PGE2 NO & PGE2 Production DNA->NO_PGE2

Figure 2: The NF-κB signaling cascade.[7] The test compound likely inhibits IKK activation or IκBα degradation, preventing p65 nuclear translocation.

Data Presentation & Analysis

Summarize your findings in a comparative table. Calculate the Selectivity Index (SI) (


); an SI > 10 is generally considered a promising drug candidate.
Compound IDSubstitution (R)Cytotoxicity

(µM)
NO Inhibition

(µM)
Selectivity Index (SI)Mechanism (WB)
Parent -H> 10045.2> 2.2p-NFκB ↓
Deriv-A 4-Cl-Phenyl (Chalcone)85.05.415.7 iNOS ↓↓↓
Deriv-B Thiosemicarbazone92.18.910.3COX-2 ↓
Control Dexamethasone> 1001.2> 80Broad

References

  • Li, H., et al. (2020). Novel paeonol derivatives: Design, synthesis and anti-inflammatory activity in vitro and in vivo.[2] Bioorganic Chemistry.

  • Qian, Z. J., et al. (2019). 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway.[4] Journal of Neuroimmunology.

  • Ryu, S., et al. (2023). Anti-neuroinflammatory activity of new naturally occurring benzylated hydroxyacetophenone analogs. Allied Academies.

  • Wang, Y., et al. (2016). Synthesis and anti-inflammatory activity of paeonol analogues in the murine model of complete Freund's adjuvant induced arthritis. Molecules.

  • Choi, R. J., et al. (2011). 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways.[6] European Journal of Pharmacology.

Sources

Application Note: Comprehensive Evaluation of the Antioxidant Capacity of 2-Hydroxy-5-methoxy-4-methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed framework for assessing the antioxidant potential of 2-Hydroxy-5-methoxy-4-methylacetophenone, a phenolic compound of interest for its potential therapeutic applications. We present a suite of robust, validated protocols for quantifying its antioxidant capacity through multiple mechanisms. This document offers not just procedural steps but also the underlying scientific rationale, enabling researchers to generate reliable and reproducible data. The methodologies covered include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

Introduction to 2-Hydroxy-5-methoxy-4-methylacetophenone and Antioxidant Capacity

2-Hydroxy-5-methoxy-4-methylacetophenone is an aromatic ketone, a class of compounds that has garnered significant interest in pharmaceutical and cosmeceutical research. Its structural features, particularly the hydroxyl and methoxy groups on the phenyl ring, suggest potential antioxidant activity. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.[1] The phenolic hydroxyl group in the test compound is a key functional group that can donate a hydrogen atom to neutralize free radicals, thus inhibiting oxidative chain reactions.

The evaluation of a compound's antioxidant capacity is not a one-size-fits-all process. Antioxidants can act through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[2] Therefore, a comprehensive assessment requires a panel of assays that probe these different mechanisms. This multi-assay approach provides a more complete and reliable profile of the antioxidant's potential.

This application note details the theoretical and practical aspects of four widely accepted antioxidant assays, providing a robust toolkit for the investigation of 2-Hydroxy-5-methoxy-4-methylacetophenone.

Foundational Assays for Antioxidant Capacity Determination

A multi-mechanistic approach is essential for a thorough understanding of a compound's antioxidant profile. We will detail protocols for two primary types of assays: those based on single electron transfer (SET) and those on hydrogen atom transfer (HAT).

  • Single Electron Transfer (SET) based assays: These assays measure the ability of an antioxidant to transfer one electron to reduce an oxidant.[2] The color of the oxidant changes upon reduction, and the degree of color change is proportional to the antioxidant concentration. Assays in this category that we will cover are DPPH, ABTS, and FRAP.

  • Hydrogen Atom Transfer (HAT) based assays: These assays quantify the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[2] The ORAC assay is a prime example of a HAT-based method.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular and rapid spectrophotometric method for screening antioxidant activity.[3] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from deep violet to pale yellow.[3] The reduction of DPPH is measured by the decrease in absorbance at approximately 517 nm.[4]

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in the dark.

    • Test Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Hydroxy-5-methoxy-4-methylacetophenone and dissolve it in 10 mL of methanol.

    • Standard (Ascorbic Acid or Trolox) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of ascorbic acid or Trolox in methanol. From this, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of the test compound or standard to different wells.

    • Add 100 µL of methanol to a well to serve as the blank.

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following equation: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

    • Plot the % inhibition against the concentration of the test compound/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Expected Data Presentation:

Concentration (µg/mL)% Inhibition (Test Compound)% Inhibition (Standard)
100
50
25
12.5
6.25
IC50 (µg/mL) Calculate Calculate

A study on the related compound 2'-Hydroxy-4',5'-dimethoxyacetophenone reported a strong inhibitory activity with an IC50 of 157 µg/mL in a DPPH assay.[2]

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL of DPPH Solution prep_sample Prepare Test Compound & Standard Dilutions add_samples Add 100 µL of Sample/ Standard/Blank to wells prep_sample->add_samples add_samples->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate_inhibition Calculate % Inhibition read_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The pre-formed blue-green ABTS•+ radical is reduced by the antioxidant, leading to a decrease in absorbance, typically measured at 734 nm.[5] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

    • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]

    • ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

    • Test Compound and Standard (Trolox) Solutions: Prepare as described in the DPPH protocol.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the test compound or standard to different wells.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Incubate at room temperature for 6 minutes.[1]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is prepared using Trolox as the standard, and the antioxidant capacity of the test compound is expressed as µM of Trolox equivalents.

Expected Data Presentation:

Concentration (µg/mL)% Inhibition (Test Compound)TEAC (µM Trolox Equiv.)
100
50
25
12.5
6.25

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts_radical Prepare ABTS•+ Radical (12-16h incubation) prep_working_sol Prepare ABTS•+ Working Solution (Abs at 734nm = 0.70) prep_abts_radical->prep_working_sol add_abts Add 180 µL of ABTS•+ Working Solution prep_samples Prepare Test Compound & Trolox Dilutions add_samples Add 20 µL of Sample/ Standard to wells prep_samples->add_samples add_samples->add_abts incubate Incubate 6 min add_abts->incubate read_abs Read Absorbance at 734 nm incubate->read_abs calculate_inhibition Calculate % Inhibition read_abs->calculate_inhibition calculate_teac Calculate TEAC calculate_inhibition->calculate_teac

Caption: ABTS Radical Cation Decolorization Assay Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[7] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm.[4]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 10 mM TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 20 mM FeCl₃ in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8] Warm the reagent to 37°C before use.

    • Test Compound and Standard (FeSO₄) Solutions: Prepare a series of dilutions of the test compound and a ferrous sulfate (FeSO₄) standard.

  • Assay Procedure:

    • Add 20 µL of the test compound, standard, or blank to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 15 minutes.[8]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the FeSO₄ standards.

    • Determine the FRAP value of the test compound from the standard curve and express it as µM Fe²⁺ equivalents.

Expected Data Presentation:

Concentration (µg/mL)Absorbance at 593 nmFRAP Value (µM Fe²⁺ Equiv.)
100
50
25
12.5
6.25

Workflow Diagram:

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_frap_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) warm_reagent Warm FRAP Reagent to 37°C prep_frap_reagent->warm_reagent add_frap Add 180 µL of FRAP Reagent prep_samples Prepare Test Compound & FeSO₄ Standard Dilutions add_samples Add 20 µL of Sample/ Standard/Blank to wells prep_samples->add_samples add_samples->add_frap incubate Incubate 15 min at 37°C add_frap->incubate read_abs Read Absorbance at 593 nm incubate->read_abs standard_curve Construct FeSO₄ Standard Curve read_abs->standard_curve calculate_frap Calculate FRAP Value standard_curve->calculate_frap

Caption: FRAP Assay Workflow.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage induced by a peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[9] The antioxidant's presence preserves the fluorescence signal, and the protective capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[10]

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (75 mM, pH 7.4): Prepare a 75 mM phosphate buffer.

    • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer and store protected from light at 4°C.

    • Fluorescein Working Solution: Dilute the stock solution 1:500 with 75 mM phosphate buffer just before use.

    • AAPH Solution (75 mM): Prepare fresh daily in 75 mM phosphate buffer.

    • Test Compound and Standard (Trolox) Solutions: Prepare a series of dilutions in 75 mM phosphate buffer.

  • Assay Procedure:

    • Add 25 µL of the test compound, Trolox standard, or phosphate buffer (blank) to the wells of a black 96-well plate.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.[10]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence kinetically every 2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and test compound.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the test compound from the standard curve and express it as µM Trolox equivalents.

Expected Data Presentation:

Concentration (µg/mL)Net AUCORAC Value (µM Trolox Equiv.)
100
50
25
12.5
6.25

ORAC_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (Black 96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Fluorescein, AAPH, and Buffers add_fluorescein Add 150 µL of Fluorescein Solution prep_samples Prepare Test Compound & Trolox Dilutions add_samples Add 25 µL of Sample/ Standard/Blank prep_samples->add_samples add_samples->add_fluorescein pre_incubate Pre-incubate 30 min at 37°C add_fluorescein->pre_incubate add_aaph Add 25 µL of AAPH Solution pre_incubate->add_aaph read_fluorescence Kinetic Fluorescence Reading (Ex: 485nm, Em: 520nm) add_aaph->read_fluorescence calculate_auc Calculate Area Under the Curve (AUC) read_fluorescence->calculate_auc standard_curve Construct Trolox Standard Curve calculate_auc->standard_curve calculate_orac Calculate ORAC Value standard_curve->calculate_orac

Sources

Application Note: Precision Cytotoxicity Profiling of 2-Hydroxy-5-methoxy-4-methylacetophenone (HMMA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

2-Hydroxy-5-methoxy-4-methylacetophenone (HMMA) is a lipophilic phenolic ketone structurally related to bioactive acetophenones like Paeonol and Apocynin. Compounds in this class exhibit a duality of function: at low concentrations, they often act as antioxidants and anti-inflammatory agents (inhibiting NF-κB); at higher concentrations, they demonstrate cytotoxicity against specific cancer cell lines (e.g., HepG2, Jurkat) via mitochondrial disruption and ROS modulation.

Critical Technical Challenge: The core challenge in assaying HMMA is its phenolic hydroxyl group (2-OH) . Phenolic compounds can directly reduce tetrazolium salts (like MTT) in the absence of viable cells, leading to false-positive viability data .[1][2]

This Application Note provides a validated, artifact-free workflow using WST-8 (CCK-8) for metabolic activity and LDH release for membrane integrity, ensuring data reliability for drug development.

Chemical Handling & Solubilization Strategy

HMMA is hydrophobic. Improper solubilization results in micro-precipitation, causing high variance in optical density (OD) readings.

Reagent Preparation
  • Stock Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.2 µm).

  • Stock Concentration: 100 mM (Store at -20°C, stable for 1 month).

  • Vehicle Control: Culture medium containing the exact final concentration of DMSO used in the treatment group.

Step-by-Step Solubilization Protocol
  • Weighing: Weigh HMMA into a glass vial (avoid plastics initially to prevent adsorption).

  • Dissolution: Add DMSO to achieve 100 mM. Vortex for 30 seconds. Sonicate for 5 minutes at room temperature if crystals persist.

  • Working Solutions:

    • Dilute the stock into pre-warmed (37°C) complete culture medium immediately before use.

    • Max DMSO Limit: Ensure final DMSO concentration is

      
       0.1% (v/v) to avoid solvent toxicity masking the compound's effect.
      

Primary Screening: Metabolic Viability (CCK-8 Assay)

Why CCK-8 over MTT? As noted in the executive summary, the 2-hydroxyl group on HMMA acts as a reducing agent.

  • MTT: Requires insoluble formazan solubilization; high risk of chemical reduction by HMMA.

  • CCK-8 (WST-8): Produces a water-soluble formazan; reduction is strictly electron-mediator dependent, significantly reducing chemical interference from phenols.

Experimental Workflow Diagram

G cluster_0 Day 0: Seeding cluster_1 Day 1: Treatment cluster_2 Day 2-3: Readout Seed Seed Cells (3-5k/well) Incubate1 Incubate 24h (Adhesion) Seed->Incubate1 Dilute Dilute HMMA (0.1 - 100 µM) Incubate1->Dilute Treat Replace Media (+/- HMMA) Dilute->Treat AddCCK Add CCK-8 (10 µL/well) Treat->AddCCK Incubate2 Incubate 1-4 Hours AddCCK->Incubate2 Read Measure OD 450 nm Incubate2->Read

Figure 1: Optimized CCK-8 workflow minimizing handling steps to reduce experimental error.

Detailed Protocol
  • Seeding: Plate cells (e.g., HepG2 or RAW264.7) at

    
     cells/well in 96-well plates. Use the inner 60 wells; fill edge wells with PBS to prevent "edge effect" evaporation.
    
  • Incubation: 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment:

    • Remove old media (carefully, do not disturb monolayer).

    • Add 100 µL of HMMA working solutions (0, 1, 5, 10, 25, 50, 100 µM).

    • Blank Control: Media + CCK-8 (No cells).

    • Interference Control: Media + Highest Drug Conc. + CCK-8 (No cells). Crucial step to quantify non-cellular reduction.

  • Development: After 24h or 48h treatment, add 10 µL CCK-8 reagent per well.

  • Measurement: Incubate 1–4 hours until orange color develops. Measure Absorbance at 450 nm.

Data Calculation:



Secondary Screening: Membrane Integrity (LDH Release)

While CCK-8 measures metabolism, it does not distinguish between cytostatic (growth arrest) and cytotoxic (death) effects. The Lactate Dehydrogenase (LDH) assay confirms cell lysis.

Protocol Highlights
  • Supernatant Collection: After treatment (from Step 3), transfer 50 µL of supernatant to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix. Incubate 30 mins at Room Temp (Dark).

  • Stop: Add 50 µL Stop Solution.

  • Read: Absorbance at 490 nm.

  • Positive Control: Treat cells with 1% Triton X-100 (100% lysis) 45 mins prior to harvest.

Mechanistic Insight: Pathway & Apoptosis

Acetophenones like HMMA typically induce cytotoxicity via the Intrinsic Mitochondrial Pathway . The 2-hydroxy moiety facilitates ROS scavenging at low doses, but at high doses, it can disrupt the mitochondrial membrane potential (


).
Proposed Mechanism of Action (MOA)

MOA HMMA HMMA (High Dose) ROS ROS Accumulation HMMA->ROS Oxidative Stress NFkB NF-κB Inhibition (Anti-inflammatory) HMMA->NFkB Low Dose Effect Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Membrane Damage CytC Cytochrome C Release Mito->CytC Caspase Caspase-3/9 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Dual-action pathway of HMMA. High doses trigger ROS-mediated mitochondrial apoptosis.

Validation Assay: Annexin V / PI Staining

To confirm the mechanism visualized above:

  • Harvest: Trypsinize cells (gentle) and wash with cold PBS.

  • Stain: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Flow Cytometry:

    • Q4 (Annexin-/PI-): Live

    • Q3 (Annexin+/PI-): Early Apoptosis (Primary HMMA mechanism)

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis

Data Summary & Interpretation

ParameterAssay UsedExpected Outcome (High Dose HMMA)Interpretation
Metabolic Activity CCK-8 (WST-8)Decreased OD 450nmMitochondrial reductase inhibition.
Membrane Integrity LDH ReleaseIncreased OD 490nmCell lysis (Necrosis or late Apoptosis).
Apoptosis Annexin V-FITCPhosphatidylserine exposureProgrammed cell death induction.
Oxidative Stress DCFDA StainingIncreased FluorescenceROS generation triggers death cascade.
Calculating IC50

Use non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or Origin:



  • X: Log of concentration.

  • Y: Normalized viability (%).

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.

  • Stockert, J. C., et al. (2012). Assays for viability: a review. Acta Histochemica, 114(8), 785-796. (Grounding for CCK-8 vs MTT choice).

  • Oh, M. S., et al. (2012). Acaricidal toxicity of 2'-hydroxy-4'-methylacetophenone isolated from Angelicae koreana roots.[3] Journal of Agricultural and Food Chemistry, 60(14), 3606-3611. (Source for biological activity of the specific isomer class).

  • Qian, Z. J., et al. (2019). 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 cells via NF-κB signaling pathway.[4] Journal of Neuroimmunology, 330, 143-151.[4] (Key reference for 2-OH, 5-OMe analog mechanism).

  • Ulukaya, E., et al. (2004). Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay.[1] Chemotherapy, 50(1), 43-50.[1] (Validation of chemical interference in tetrazolium assays).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Claisen-Schmidt Condensation of 2-Hydroxy-5-methoxy-4-methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the Claisen-Schmidt condensation, with a specific focus on improving the yield when using 2-Hydroxy-5-methoxy-4-methylacetophenone as the ketone substrate. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation and why is it important?

The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2][3] This base-catalyzed reaction is a cornerstone of synthetic organic chemistry, primarily used for the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[4][5][6] Chalcones are crucial precursors in the biosynthesis of flavonoids and serve as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[4][5]

Q2: What is the fundamental mechanism of a base-catalyzed Claisen-Schmidt condensation?

The reaction proceeds through a two-part mechanism: an initial aldol addition followed by a dehydration (elimination) step.[7][8]

  • Enolate Formation: A strong base abstracts an acidic α-hydrogen from the ketone (2-Hydroxy-5-methoxy-4-methylacetophenone) to form a nucleophilic enolate ion.[8][9]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[8][9]

  • Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated to yield a β-hydroxy ketone (an aldol adduct).

  • Dehydration: The aldol adduct is readily dehydrated (loses a water molecule) under the basic conditions to form the final α,β-unsaturated ketone (chalcone). This final step is often irreversible and drives the reaction to completion due to the formation of a stable, extended conjugated system.[10]

Q3: Are there specific challenges associated with using 2-Hydroxy-5-methoxy-4-methylacetophenone?

Yes. The presence of a hydroxyl group at the ortho position (2'-hydroxy) introduces specific complexities. This phenolic proton is acidic and can be deprotonated by the base catalyst. This can sometimes lead to side reactions or the subsequent cyclization of the resulting chalcone into a flavanone, which can complicate the reaction mixture and reduce the yield of the desired chalcone.[11][12] Careful control of reaction conditions, particularly temperature and catalyst concentration, is crucial.

Troubleshooting Guide: Enhancing Reaction Yield

Q4: My reaction yield is very low or I'm getting no product. What are the common causes?

Low yields are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Catalyst 1. Check Catalyst - Is it fresh? - Is concentration optimal? Start->Catalyst Temperature 2. Evaluate Temperature - Too low (incomplete reaction)? - Too high (side reactions)? Catalyst->Temperature Solvent 3. Assess Solvent - Are reactants fully dissolved? - Is it anhydrous (if needed)? Temperature->Solvent Purity 4. Verify Reagent Purity - Aldehyde oxidized? - Starting materials pure? Solvent->Purity Mixing 5. Ensure Efficient Mixing - Is stirring vigorous? - Product precipitating and coating reactants? Purity->Mixing Solution Implement Optimization Protocols (See Below) Mixing->Solution

Caption: A systematic workflow for troubleshooting low-yield Claisen-Schmidt reactions.

Detailed Breakdown of Potential Issues:

Problem Area Potential Cause Recommended Solution & Explanation References
Catalyst Inactive or Inappropriate Catalyst: The choice and concentration of the base are critical. An insufficient amount leads to an incomplete reaction, while an excessively strong or concentrated base can promote side reactions.Optimization: Perform small-scale trials to determine the optimal catalyst concentration. For hydroxyacetophenones, a strong base like NaOH or KOH is common. Consider using 20-40 mol% of solid NaOH for solvent-free methods or a 40% aqueous solution for reactions in alcohol. Ensure your base is fresh and not deactivated by atmospheric CO₂.[1][12][13][14][15]
Temperature Suboptimal Reaction Temperature: Temperature significantly affects both the reaction rate and selectivity. Low temperatures may lead to an incomplete reaction, while high temperatures can favor the formation of tars and other by-products.Optimization: For 2'-hydroxychalcones, starting the reaction at a lower temperature (e.g., 0°C) often provides the best results in terms of yield and purity. Monitor the reaction by TLC and allow it to slowly warm to room temperature if the reaction is sluggish.[1][12][13]
Solvent Poor Solvent Choice: The solvent must effectively dissolve the reactants and the catalyst. Water in the solvent can sometimes hinder reactions, especially if using moisture-sensitive bases.Optimization: Polar protic solvents like ethanol or methanol are standard choices as they dissolve both the reactants and catalysts like NaOH/KOH.[14] Isopropyl alcohol has also proven effective.[12] For a significant improvement in yield and reaction time, consider solvent-free grinding conditions.[12][14]
Side Reactions Formation of By-products: The presence of the 2'-hydroxy group can facilitate the intramolecular cyclization of the chalcone product to a flavanone. Other common side reactions include the self-condensation of the ketone and the Cannizzaro reaction of the aldehyde.Optimization: To minimize flavanone formation, maintain a low reaction temperature. To prevent ketone self-condensation, add the aldehyde slowly to the mixture of the ketone and base.[1][13] Using an aldehyde without α-hydrogens is standard practice to prevent its self-condensation.[14][1][11][13][14]
Work-up & Purification Product Loss During Isolation: Significant product can be lost during neutralization, washing, and recrystallization steps.Optimization: After the reaction is complete, carefully neutralize the mixture with dilute acid (e.g., HCl) to a pH of ~2-3 to ensure complete precipitation of the chalcone.[4] Wash the crude product thoroughly with cold water to remove inorganic salts.[4][16] For recrystallization, use a minimal amount of hot solvent (95% ethanol is often effective) to avoid redissolving the product upon cooling.[4][5][16]
Q5: I am observing multiple products on my TLC plate. How can I improve selectivity?

The formation of multiple products is a common challenge stemming from competing side reactions.

Common Side Reactions in Claisen-Schmidt Condensation

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Ketone 2-Hydroxy-5-methoxy- 4-methylacetophenone (Enolizable Ketone) Chalcone Desired Chalcone Product Ketone->Chalcone + Aldehyde (Base Catalyst) SelfCond Ketone Self-Condensation Ketone->SelfCond + Ketone Aldehyde Aromatic Aldehyde (Non-enolizable) Aldehyde->Chalcone Cannizzaro Cannizzaro Reaction (Aldehyde Disproportionation) Aldehyde->Cannizzaro + Aldehyde (Strong Base) Flavanone Intramolecular Cyclization (Chalcone -> Flavanone) Chalcone->Flavanone Heat / Strong Base

Caption: The desired reaction pathway versus common competing side reactions.

Strategies to Enhance Selectivity:

  • Control Temperature: As mentioned, lower temperatures (0°C to room temperature) are highly recommended to disfavor side reactions, especially the cyclization to the flavanone.[12]

  • Order of Addition: To minimize the self-condensation of the acetophenone, a useful strategy is to slowly add the aromatic aldehyde to the reaction flask already containing the ketone and the base catalyst.[1][13]

  • Catalyst Concentration: High concentrations of a strong base can promote the Cannizzaro reaction if the aldehyde is susceptible.[14] Use the minimum effective concentration of the base determined through optimization trials.

  • Stoichiometry: Using a slight excess of the aldehyde can sometimes help ensure the complete consumption of the ketone enolate, potentially reducing ketone self-condensation. However, equimolar amounts are most commonly used.[13][17]

Optimized Experimental Protocols

Here we provide two detailed protocols: a classic base-catalyzed method in ethanol and a highly efficient solvent-free grinding method that often results in superior yields.

Protocol 1: Standard Base-Catalyzed Synthesis in Ethanol

This method is a reliable standard procedure for chalcone synthesis.

Workflow for Standard Chalcone Synthesis

G Prep 1. Reactant Preparation - Dissolve ketone & aldehyde in Ethanol Addition 2. Base Addition - Cool in ice bath (0°C) - Add NaOH/KOH solution dropwise Prep->Addition Reaction 3. Reaction - Stir at 0°C to RT - Monitor by TLC (2-4 hours) Addition->Reaction Workup 4. Work-up & Isolation - Pour into ice water - Acidify with dilute HCl Reaction->Workup Purify 5. Purification - Filter crude solid - Wash with cold water - Recrystallize from Ethanol Workup->Purify Product Pure Chalcone Purify->Product

Caption: Step-by-step workflow for the synthesis and purification of chalcones.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-Hydroxy-5-methoxy-4-methylacetophenone (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in an appropriate volume of 95% ethanol.

  • Base Addition: Cool the solution in an ice bath to 0°C with continuous stirring. Slowly add a 40% aqueous solution of sodium hydroxide (NaOH) (approx. 2.5 equivalents) dropwise, ensuring the temperature remains low.[12][18]

  • Reaction: Stir the mixture vigorously at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a thick precipitate.[12]

  • Work-up and Isolation: Once the starting material is consumed (as per TLC), pour the reaction mixture into a beaker of crushed ice and cold water.[17] Slowly acidify the mixture with dilute hydrochloric acid (HCl) until it is acidic to litmus paper (pH ~2-3).[4][17]

  • Purification: Collect the precipitated crude solid by vacuum filtration. Wash the solid thoroughly with several portions of cold water until the filtrate is neutral.[4][16] Dry the crude product completely. For final purification, recrystallize the solid from a minimal amount of hot 95% ethanol.[18]

Protocol 2: High-Yield Solvent-Free Synthesis by Grinding

This "green chemistry" approach often leads to significantly higher yields, shorter reaction times, and simpler work-up procedures.[19]

Step-by-Step Methodology:

  • Reactant Mixture: In a porcelain mortar, combine 2-Hydroxy-5-methoxy-4-methylacetophenone (1.0 eq), the aromatic aldehyde (1.0 eq), and powdered or pelletized sodium hydroxide (NaOH, 20 mol%).[1][15]

  • Grinding: Grind the solid mixture vigorously with a pestle. The reaction is often exothermic, and the mixture may turn into a thick, colored paste before solidifying.[1][16] The reaction is typically complete within 5-15 minutes.[16]

  • Work-up: Scrape the solid mass from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the excess NaOH and any water-soluble impurities.[16]

  • Purification: Collect the crude chalcone by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.[16] The product obtained from this method is often of high purity, but recrystallization from ethanol can be performed if necessary.

References

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • All chemistry. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism [Video]. YouTube. Retrieved from [Link]

  • CUTM Courseware. (n.d.). CLAISEN-SCHMIDT CONDENSATION. Retrieved from [Link]

  • Scribd. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation. Retrieved from [Link]

  • G, S., & R, B. (2018). Optimization of the reaction conditions for Claisen-Schmidt condensation. ResearchGate. Retrieved from [Link]

  • Climent, M., Corma, A., & Primo, J. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Semantic Scholar. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 19). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • Sayed, M., et al. (2014). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen–Schmidt condensation of HMF with acetophenone. Retrieved from [Link]

  • Your Chem Chanel. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2025, February 18). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Claisen-Schmidt condensation under solvent-free conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • NPTEL - Special Lecture Series. (2023, September 14). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction [Video]. YouTube. Retrieved from [Link]

  • Rahman, A. F. M. M., et al. (2007). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. PMC. Retrieved from [Link]

  • Prezi. (2026, January 15). Claisen–Schmidt Condensation and Chalcone Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone. Retrieved from [Link]

  • Budiati, T. (n.d.). The Influence of Nitro Group on Synthesis of 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-on Derivatives via Claisen-Schmidt Condensation. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Patadiya, N., & Vaghela, V. (2022). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Hong, E. (n.d.). A Study of the Synthesis of 2'-Hydroxychalcones. Purdue University e-Pubs. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields obtained in Claisen-Schmidt condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Chalcones from Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of chalcones from hydroxyacetophenones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this important chemical transformation. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to optimize your synthetic strategies.

Introduction to the Claisen-Schmidt Condensation

The synthesis of chalcones, which are valuable precursors for flavonoids and other biologically active compounds, is most commonly achieved through the Claisen-Schmidt condensation.[1][2] This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde.[1][2] When using hydroxyacetophenones as starting materials, the presence of the hydroxyl group introduces specific challenges that can lead to the formation of undesired side products, impacting yield and purity. This guide will focus on troubleshooting these specific issues.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I have a low yield of the desired chalcone. What are the common causes?

A1: Low yields can stem from several factors. Firstly, ensure your reagents are pure, as impurities can inhibit the reaction.[3] The choice and concentration of the base are critical; an insufficient amount may lead to an incomplete reaction, while an excessively strong base can promote side reactions.[3] Suboptimal temperature can also be a cause; while higher temperatures can favor the dehydration step to form the chalcone, they can also increase the rate of side product formation.[4]

Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity?

A2: The formation of multiple products is a common issue arising from side reactions. To enhance selectivity, consider the following:

  • Controlled Reagent Addition: Slowly adding the aldehyde to a mixture of the hydroxyacetophenone and base can minimize the self-condensation of the ketone.[4]

  • Temperature Control: Running the reaction at a lower temperature can favor the desired Claisen-Schmidt condensation over competing side reactions.[4]

  • Choice of Base: Using a milder base can sometimes suppress unwanted reactions.

Q3: My 2'-hydroxychalcone seems to be converting into another product upon workup or purification. What could be happening?

A3: 2'-Hydroxychalcones are prone to intramolecular cyclization to form the corresponding flavanone, especially under acidic or basic conditions.[5][6] This is a common issue and is discussed in detail in the Troubleshooting Guide below.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed analysis of the most common side products encountered during the synthesis of chalcones from hydroxyacetophenones, along with actionable troubleshooting steps.

Side Product 1: Flavanones (from 2'-Hydroxyacetophenones)

The presence of a hydroxyl group at the ortho-position of the acetophenone (a 2'-hydroxyacetophenone) provides a reactive site for intramolecular cyclization of the initially formed chalcone to yield a flavanone.[7][8]

Causality: The reaction proceeds via an intramolecular Michael addition, where the hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system of the chalcone. This cyclization is often catalyzed by both acid and base.[6]

Visualizing the Mechanism: Intramolecular Cyclization to Flavanone

G Chalcone 2'-Hydroxychalcone Phenoxide Phenoxide Intermediate Chalcone->Phenoxide Deprotonation Base Base (e.g., OH⁻) Base->Phenoxide Cyclization Intramolecular Michael Addition Phenoxide->Cyclization Enolate Enolate Intermediate Cyclization->Enolate Protonation Protonation Enolate->Protonation Flavanone Flavanone Protonation->Flavanone

Caption: Mechanism of base-catalyzed intramolecular cyclization of a 2'-hydroxychalcone to a flavanone.

Mitigation Strategies:

  • Protecting the Hydroxyl Group: The most effective way to prevent cyclization is to protect the hydroxyl group before the Claisen-Schmidt condensation. Common protecting groups for phenols that are stable to basic conditions include methyl ethers or benzyl ethers.[9][10] The protecting group can then be removed after the chalcone is formed.

    Experimental Protocol: Protection of Hydroxyl Group (General)

    • Dissolve the hydroxyacetophenone in a suitable solvent (e.g., acetone, DMF).

    • Add a base (e.g., K₂CO₃, NaH) to deprotonate the hydroxyl group.

    • Add the protecting group reagent (e.g., dimethyl sulfate for methylation, benzyl bromide for benzylation) and stir at an appropriate temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the protected hydroxyacetophenone.

    • Proceed with the Claisen-Schmidt condensation as planned.

    • Deprotect the resulting chalcone using appropriate conditions (e.g., BBr₃ for demethylation, hydrogenolysis for debenzylation).

  • Careful Control of Reaction Conditions: If protection is not feasible, carefully controlling the pH during the reaction and workup is crucial. Avoid strongly acidic or basic conditions after the chalcone has formed.

Side Product 2: Cannizzaro Reaction Products

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (like benzaldehyde) in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[11]

Causality: If the concentration of the base is too high, it can attack the carbonyl carbon of the aldehyde, leading to the Cannizzaro reaction, which competes with the desired Claisen-Schmidt condensation.[3][12]

Visualizing the Workflow: Minimizing Cannizzaro Reaction

G cluster_0 Reaction Setup cluster_1 Base Addition cluster_2 Reaction Monitoring cluster_3 Workup A Hydroxyacetophenone + Aldehyde in Solvent B Slow, dropwise addition of dilute base solution A->B C Monitor by TLC for consumption of aldehyde B->C D Neutralize carefully with dilute acid C->D

Caption: Workflow to minimize the Cannizzaro side reaction.

Mitigation Strategies:

  • Control of Base Concentration: Use a lower concentration of the base (e.g., 10-20% NaOH or KOH) and add it slowly to the reaction mixture.[13]

  • Order of Addition: Adding the aldehyde slowly to the mixture of the hydroxyacetophenone and the base can help to ensure that the aldehyde preferentially reacts with the enolate of the ketone rather than undergoing the Cannizzaro reaction.[4]

  • Temperature Control: Running the reaction at room temperature or below can also help to suppress the Cannizzaro reaction.[13]

Side Product 3: Self-Condensation of Hydroxyacetophenone

The enolate of the hydroxyacetophenone can react with another molecule of the unreacted hydroxyacetophenone in an aldol-type reaction.[14]

Causality: This side reaction is more likely to occur if the aldehyde is less reactive or if the concentration of the enolate is high before the aldehyde is added.[14]

Mitigation Strategies:

  • Slow Aldehyde Addition: A slow, controlled addition of the aldehyde to the reaction mixture containing the hydroxyacetophenone and the base is the most effective way to minimize self-condensation.[4] This ensures that the concentration of the aldehyde is always sufficient to react with the enolate as it is formed.

  • Use of a More Reactive Aldehyde: If possible, using an aldehyde that is more electrophilic can help to favor the desired crossed aldol condensation.

Alternative Synthetic Route: The Wittig Reaction

When the Claisen-Schmidt condensation consistently gives low yields or a complex mixture of products, particularly with sterically hindered substrates, the Wittig reaction is a powerful alternative.[1][15]

Causality: The Wittig reaction involves the reaction of a phosphorus ylide (generated from the corresponding phosphonium salt of the acetophenone) with an aldehyde to form the alkene (the chalcone). This method is often less sensitive to steric hindrance and avoids the use of strong bases that can promote side reactions.[15][16]

Experimental Protocol: Wittig Synthesis of Chalcones (General)

  • Phosphonium Salt Formation: React the α-bromo-hydroxyacetophenone with triphenylphosphine to form the corresponding phosphonium salt.

  • Ylide Generation: Treat the phosphonium salt with a base (e.g., NaH, n-BuLi, or even a weaker base like K₂CO₃ in some cases) to generate the phosphorus ylide.

  • Reaction with Aldehyde: Add the aromatic aldehyde to the ylide solution. The reaction typically proceeds at room temperature or with gentle heating.

  • Workup and Purification: The main challenge in the Wittig reaction is the removal of the triphenylphosphine oxide byproduct. This can often be achieved by chromatography or by precipitation and filtration. A filtration through a short plug of silica gel can also be effective.[15]

Data Summary: Comparison of Methods for Sterically Hindered Chalcones

Aldehyde SubstituentMethodReaction Time (h)Yield (%)Reference
2-ChlorobenzaldehydeAldol Condensation2420-30[15]
2-ChlorobenzaldehydeWittig Reaction24-4885-95[15]
2-MethylbenzaldehydeAldol Condensation24<10[17]
2-MethylbenzaldehydeWittig Reaction24-4880-90[17]

Conclusion

The synthesis of chalcones from hydroxyacetophenones can be a rewarding yet challenging endeavor. By understanding the potential side reactions and their underlying mechanisms, researchers can effectively troubleshoot and optimize their experimental conditions. This guide provides a framework for identifying and mitigating common issues, ultimately leading to higher yields and purer products. For further in-depth information, please consult the references listed below.

References

  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)
  • Troubleshooting low yields in the Claisen-Schmidt condens
  • Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2.
  • Photo- and Electro-chemical Cyclization of Hydroxychalcones for the Synthesis of Flavonoids. Ulm University.
  • Troubleshooting side reactions in Claisen-Schmidt condens
  • The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
  • Cannizzaro Reaction Mechanism.
  • Cannizzaro reaction. Wikipedia.
  • Efficient conversion of 2′-hydroxychalcones into flavanones and flavanols in a water suspension medium.
  • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflamm
  • Overcoming steric hindrance in cis-chalcone synthesis. Benchchem.
  • DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional.
  • Self-condens
  • Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. Saudi Journal of Medical and Pharmaceutical Sciences.
  • Minimizing side reactions in the Claisen condens
  • Claisen Condensation Mechanism: Steps, Example & Tips. Vedantu.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules.
  • Alcohol Protecting Groups. University of Windsor.
  • Chapter 4 Hydroxyl Protecting Groups. Science of Synthesis.
  • Synthesis of Biologically Active Substituted Chalcones.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. PMC.
  • The aldol condensation of acetone with acetophenone.
  • Protecting Groups. IIT Bombay.
  • 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts.
  • A Technical Guide to the Synthesis and Reactions of Chalcones for Drug Discovery Professionals. Benchchem.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech.
  • The aldol condensation of acetophenone with acetone. Canadian Journal of Chemistry.
  • Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity. Organic Chemistry: An Indian Journal.
  • Major product for aldol condensation between acetophenone and acetaldehyde. Chemistry Stack Exchange.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega.
  • Claisen-Schmidt Condens
  • 21.

Sources

Purification of flavonoid derivatives of 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of Your Precursor

Welcome to the Technical Support Center. You are working with 1-(2-hydroxy-5-methoxy-4-methyl-phenyl)-ethanone , a specific acetophenone precursor. In the context of flavonoid synthesis, this molecule serves as the "A-ring" scaffold.

  • The Reaction Context: Your workflow likely involves a Claisen-Schmidt condensation (base-catalyzed aldol condensation) with an aromatic aldehyde to form a Chalcone (open chain), followed by a cyclization step to form a Flavanone or Flavone (closed pyran ring).

  • The Structural Challenge: The 5-methoxy-4-methyl substitution pattern creates an electron-rich ring, making it reactive but also prone to oxidative byproducts. The 2-hydroxy group is critical for the final cyclization but causes "oiling out" issues due to intramolecular hydrogen bonding.

This guide addresses the specific purification bottlenecks associated with this scaffold.

Module 1: The Chalcone Intermediate (The "Sticky" Phase)

Context: The first step involves condensing your acetophenone with an aldehyde.[1] The product (a 2'-hydroxychalcone) often refuses to crystallize.

Q1: My crude chalcone product separates as a viscous, dark oil instead of a solid. How do I induce crystallization?

Diagnosis: This is the "Oiling Out" phenomenon. The 2'-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, reducing the molecule's polarity and preventing it from stacking into a crystal lattice efficiently. The 4-methyl/5-methoxy groups add lipophilicity, exacerbating the issue in aqueous solvents.

Troubleshooting Protocol:

  • The "Cloud Point" Method:

    • Dissolve the oil in a minimum amount of hot Ethanol (EtOH).

    • Add warm water dropwise until the solution becomes just turbid (cloudy).

    • Add one drop of EtOH to clear it.

    • Critical Step: Scratch the inner wall of the flask with a glass rod at the air-liquid interface. This creates micro-nucleation sites.

    • Refrigerate at 4°C overnight. Do not freeze immediately, as this traps impurities.

  • Solvent Switching:

    • If EtOH/Water fails, switch to Methanol (MeOH) . The methyl and methoxy substituents on your ring often pack better with methanol.

    • Alternative: Triturate the oil with cold Hexane or Diethyl Ether to remove non-polar impurities (unreacted aldehyde), which often keeps the product in the liquid phase.

Q2: The product color is "muddy" or dark brown instead of the expected bright yellow/orange.

Diagnosis: This indicates oxidation of the electron-rich 5-methoxy-4-methyl ring or polymerization of the aldehyde (Cannizzaro side products) due to harsh basic conditions.

Corrective Action:

  • Bisulfite Wash: Dissolve the crude oil in Ethyl Acetate. Wash with 10% Sodium Bisulfite (

    
    ) solution. This selectively reacts with and removes unreacted aldehyde and some oxidized quinone-like impurities.
    
  • Recrystallization Additive: Add a pinch of activated charcoal to your hot recrystallization solvent, boil for 2 minutes, and filter while hot through Celite. This removes the polymerized color bodies.

Module 2: Cyclization & Isomer Separation

Context: You have cyclized the chalcone to a Flavanone (using acid/base) or Flavone (using ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


/DMSO). You now have a mixture of starting material and product.[2][3]
Q3: TLC shows two spots with very similar Rf values. I cannot separate the open-chain chalcone from the closed-ring flavanone.

Diagnosis: Chalcones and their corresponding flavanones are isomers.[4][5][6] They often exist in equilibrium and have nearly identical polarity on normal-phase silica.

Technical Insight:

  • Chalcone: Planar, conjugated (Yellow/Orange on TLC).

  • Flavanone: Non-planar, "kinked" structure (Often colorless/Pale yellow, fluoresces blue/purple under UV 365nm).

Separation Protocol (Flash Chromatography): Do not use a simple Hexane/Ethyl Acetate isocratic run. Use the "Toluene Wedge" system:

Mobile Phase StepCompositionPurpose
Equilibration 100% ToluenePrimes the silica; Toluene interacts with the pi-systems differently than Hexane.
Elution A Toluene : Ethyl Acetate (95:5)Elutes the less polar component (usually the Chalcone due to internal H-bonding).
Elution B Toluene : Ethyl Acetate (80:20)Elutes the more polar Flavanone.

Note: If Toluene is restricted, use Dichloromethane (DCM) as the primary solvent, but Toluene provides better pi-pi separation for flavonoid isomers.

Q4: My Flavone product contains traces of Iodine (from /DMSO cyclization) that won't wash out.

Diagnosis: Iodine can form charge-transfer complexes with the electron-rich methoxy group on your A-ring.

The "Thio" Fix:

  • Dissolve the crude solid in DCM.

  • Wash vigorously with 10% Sodium Thiosulfate (

    
    )  solution. The purple/brown color in the organic layer will vanish as 
    
    
    
    is reduced to water-soluble iodide (
    
    
    ).
  • Dry over

    
     and rotovap.
    

Module 3: Visual Workflows

Workflow 1: Synthesis & Purification Logic

FlavonoidPurification Start Precursor: This compound Step1 Claisen-Schmidt Condensation (Aldehyde + NaOH/KOH) Start->Step1 Check1 Is Crude Solid? Step1->Check1 Solid Recrystallize (EtOH or MeOH) Check1->Solid Yes Oil Oiling Out Protocol (Triturate w/ Hexane -> Cloud Point) Check1->Oil No Chalcone Purified Chalcone (Yellow/Orange) Solid->Chalcone Oil->Solid Induces Solid Step2 Cyclization (H+ or I2/DMSO) Chalcone->Step2 Check2 Separation Required? Step2->Check2 Flash Flash Chromatography (Toluene/EtOAc Gradient) Check2->Flash Isomer Mix Final Target Flavonoid (Flavone/Flavanone) Flash->Final

Caption: Logical flow for converting the acetophenone precursor to purified flavonoids, highlighting the critical "Oiling Out" decision gate.

Module 4: Analytical Validation (Data Table)

Use this table to verify you have isolated the correct species based on the specific shifts caused by the 5-methoxy-4-methyl substitution.

FeatureChalcone (Intermediate)Flavanone (Cyclized)Flavone (Oxidized)
Appearance Bright Yellow/OrangeColorless / Pale YellowPale Yellow Needles
H-NMR (Characteristic) Doublets at

7.4-8.0 (

) (Alpha/Beta protons)
Doublet of doublets at

2.8-3.0 (H-3) and

5.4 (H-2)
Singlet at

6.5-6.8 (H-3)
13C-NMR (Carbonyl)

192 ppm (Deshielded)

190 ppm

176-178 ppm (Conjugated)
UV-Vis (Band I) 340-370 nm (Strong)320-330 nm (Weak/Shoulder)300-350 nm
TLC Visualization Dark spot (UV 254), Turns Red w/

spray
Blue/Purple Fluorescence (UV 365)Dark spot (UV 254)

References

  • BenchChem. (2025).[2][3][4] Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone: Application Notes & Protocols.Link

  • Cirilli, R., et al. (2008).[6] "High-performance liquid chromatography separation of enantiomers of flavanone and 2'-hydroxychalcone under reversed-phase conditions." Journal of Chromatography A, 1190(1-2), 95-101.[6][7] Link

  • Nazeruddin, G. M., et al. (2014).[8] "Novel Methodology and Process Optimization for the Synthesis of Flavones." Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 47. Link

  • Ferreira, H., et al. (2019). "Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments." Pharmaceuticals, 12(3), 105. Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition.

Sources

Stability of 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE (CAS No. 4223-84-1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling and stability of this compound in various solvents. Given the limited published stability data for this specific molecule, this guide synthesizes information from structurally related compounds and fundamental chemical principles to provide robust, field-proven advice.

I. Compound Overview and General Recommendations

This compound is a substituted acetophenone. Its structure, featuring a hydroxyl group ortho to an acetyl group, and a methoxy group, suggests potential for intramolecular hydrogen bonding, which can influence its solubility and reactivity. The phenolic hydroxyl group is the primary site of potential instability, being susceptible to oxidation and pH-dependent reactions.

Key Structural Features:

  • Phenolic Hydroxyl Group: Prone to oxidation, especially at basic pH. Can also be deprotonated, affecting solubility and reactivity.

  • Ketone Carbonyl Group: Generally stable, but can participate in photochemical reactions.

  • Methoxy and Methyl Groups: Generally stable, but the electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring.

Based on these features, it is recommended to handle this compound with care to avoid exposure to high pH, strong oxidizing agents, and prolonged light exposure.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Question 1: Why is my stock solution of this compound turning yellow/brown over time?

Answer:

A color change in your stock solution is a common indicator of degradation. For phenolic compounds like this one, the most likely cause is oxidation of the hydroxyl group. This process can be accelerated by several factors:

  • Dissolved Oxygen: Solvents that have not been de-gassed can contain dissolved oxygen, which can oxidize the phenol.

  • Basic pH: In basic conditions, the phenolic proton is removed, forming a phenoxide ion. This species is highly susceptible to oxidation.

  • Light Exposure: UV light can promote the formation of radical species, leading to degradation and colored byproducts.

  • Metal Ion Contamination: Trace metal ions in your solvent or glassware can catalyze oxidation reactions.

Troubleshooting Steps:

  • Solvent Selection:

    • Use high-purity, HPLC-grade solvents.

    • Consider using aprotic solvents like acetonitrile or DMSO for stock solutions, as they are less likely to promote proton exchange.

    • If an aqueous buffer is necessary, maintain a slightly acidic pH (e.g., pH 4-6) to keep the phenolic group protonated and less reactive.

  • Solution Preparation:

    • Prepare solutions fresh whenever possible.

    • If storage is necessary, use amber vials to protect from light.

    • Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.

  • Storage:

    • Store stock solutions at low temperatures (-20°C or -80°C) to slow the rate of degradation.

Question 2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a sample containing this compound. What could be the cause?

Answer:

The appearance of new peaks suggests either contamination or degradation of your compound. Assuming proper handling to avoid external contamination, these peaks are likely degradation products.

Potential Degradation Pathways:

While specific degradation pathways for this molecule are not well-documented, based on its structure, we can hypothesize the following:

  • Oxidation: As mentioned above, oxidation of the phenol can lead to quinone-type structures, which would have different retention times in reverse-phase HPLC.

  • Solvent-Mediated Degradation: In protic solvents like methanol or ethanol, there is a possibility of etherification of the phenolic hydroxyl group under certain conditions (e.g., presence of an acid catalyst), though this is less likely under typical storage conditions.

  • Photodegradation: Exposure to UV light can induce a variety of reactions, including cleavage of the acetyl group or modifications to the aromatic ring.

Troubleshooting Workflow:

G start Unexpected Peaks in HPLC/LC-MS check_blank 1. Analyze a solvent blank. Are the peaks present? start->check_blank contamination Source of contamination identified. (e.g., solvent, glassware) check_blank->contamination Yes check_fresh 2. Prepare a fresh solution and analyze immediately. Are the peaks present? check_blank->check_fresh No degradation_on_storage Degradation is occurring during storage. check_fresh->degradation_on_storage No degradation_in_method Degradation is occurring during analysis. check_fresh->degradation_in_method Yes investigate_storage Investigate storage conditions: - Light exposure - Temperature - Headspace atmosphere degradation_on_storage->investigate_storage investigate_method Investigate analytical method: - Mobile phase pH - Temperature of autosampler/column - Injection solvent effects degradation_in_method->investigate_method

Caption: Troubleshooting workflow for unexpected analytical peaks.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on the properties of similar acetophenones, this compound is expected to be soluble in a range of organic solvents. For general laboratory use, the following are recommended:

  • Good Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone, Ethyl Acetate.

  • Moderate to Low Solubility: Methanol, Ethanol.

  • Insoluble: Water.[1]

For long-term storage of stock solutions, DMSO or acetonitrile are preferred due to their aprotic nature, which minimizes the risk of proton exchange and subsequent degradation of the phenolic hydroxyl group.

Q2: What are the optimal storage conditions for stock solutions?

A2: To ensure the long-term stability of your stock solutions, the following conditions are recommended:

  • Temperature: Store at -20°C or for extended periods, at -80°C.

  • Light: Protect from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Atmosphere: For maximum stability, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Q3: Is the stability of this compound pH-dependent?

A3: Yes, the stability is expected to be highly pH-dependent. The phenolic hydroxyl group has an acidic proton. At basic pH, this proton will be abstracted to form a phenoxide ion. This negatively charged species is much more susceptible to oxidation than the protonated form. Therefore, it is critical to avoid basic conditions. If aqueous buffers are required for your experiments, it is advisable to work at a neutral or slightly acidic pH.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Long-Term Storage

  • Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Add the appropriate volume of high-purity, anhydrous DMSO or acetonitrile to achieve the desired concentration.

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • If possible, gently bubble argon or nitrogen gas through the solution for 1-2 minutes to remove dissolved oxygen.

  • Seal the vial tightly with a Teflon-lined cap.

  • Wrap the vial in parafilm and then aluminum foil to protect from moisture and light.

  • Label clearly and store at -20°C or -80°C.

Protocol 2: HPLC Method for Purity Assessment

This is a general reverse-phase HPLC method that can be adapted to assess the purity of this compound.[2]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm and 325 nm[3]

  • Injection Volume: 10 µL

V. Summary of Solvent Recommendations

SolventTypeSuitability for Stock Solutions (Long-Term)Comments
DMSOAprotic, PolarExcellentGood solvating power. Hygroscopic, so use anhydrous grade and store properly.
AcetonitrileAprotic, PolarExcellentGood solvating power. Less viscous than DMSO.
AcetoneAprotic, PolarGoodVolatile, which can lead to concentration changes if not sealed properly.
Ethanol/MethanolProtic, PolarFairThe protic nature may lead to slow degradation over time. Use fresh if possible.
WaterProtic, PolarPoorInsoluble and promotes oxidation, especially at non-acidic pH.

VI. References

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxy-5-methoxyphenyl)- (CAS 705-15-7). Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from [Link]

  • Finetech Industry. (n.d.). This compound. Retrieved from [Link]

Sources

Troubleshooting low bioactivity in synthesized 2-Hydroxy-5-methoxy-4-methylacetophenone analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Hydroxy-5-methoxy-4-methylacetophenone Analogs

Status: Active Operator: Senior Application Scientist (Medicinal Chemistry Division) Topic: Troubleshooting Low Bioactivity in Acetophenone Scaffolds

Welcome to the Technical Support Portal.

You are likely here because your synthesized analogs of 2-Hydroxy-5-methoxy-4-methylacetophenone (a structural congener of Paeonol) are showing unexpectedly low potency (


 > 50 µM) or complete inactivity in your biological screens.

This is a common frustration with ortho-hydroxyacetophenones. While the scaffold appears simple, its bioactivity is governed by a delicate balance of intramolecular hydrogen bonding (IMHB), lipophilicity, and metabolic susceptibility.

This guide moves beyond basic troubleshooting. We will dissect the four "Silent Killers" of bioactivity in this specific chemical series: Regioisomeric Scrambling , The Solubility Cliff , Pharmacophore Collapse , and Metabolic Evasion .

Module 1: Synthetic Integrity & Structural Validation

The Issue: "My NMR looks clean, but the compound is inactive."

The Diagnosis: You may have synthesized the wrong regioisomer. The synthesis of 2-hydroxyacetophenones via Friedel-Crafts acylation or Fries rearrangement is notorious for producing mixtures of ortho (2-hydroxy) and para (4-hydroxy) isomers relative to the directing phenol.

In your specific target (2-Hydroxy-5-methoxy-4-methylacetophenone), the directing effects of the methoxy (strong donor) and methyl (weak donor) groups compete. If the acetyl group attaches para to the hydroxyl rather than ortho, you lose the critical intramolecular hydrogen bond.

Troubleshooting Protocol:

  • Check the Carbonyl Shift:

    • Active Isomer (2-OH): The carbonyl carbon in

      
       NMR usually appears downfield (>203 ppm ) due to deshielding from the intramolecular hydrogen bond.
      
    • Inactive Isomer (4-OH): The carbonyl typically appears upfield (<198 ppm ).

  • The Chelation Test:

    • Run a

      
       NMR in 
      
      
      
      . The phenolic proton (2-OH) involved in IMHB will be a sharp singlet very far downfield (
      
      
      12.0 – 13.5 ppm
      ).
    • If your phenolic proton is broad and appears at

      
       5.0 – 9.0 ppm , you likely have the para-isomer or the intermolecularly hydrogen-bonded species, which often lacks bioactivity.
      

Technical Insight: The 2-OH is not just a functional group; it is a conformational lock. It forces the carbonyl to be coplanar with the ring, creating a flat, lipophilic "warhead" capable of passive membrane diffusion.

Module 2: Physicochemical Barriers (The Solubility Trap)

The Issue: "The compound precipitates in the assay buffer."

The Diagnosis: Your compound is suffering from "Brick Dust" syndrome. Acetophenone analogs with high melting points and planarity (due to the IMHB described above) often have very low aqueous solubility. When you dilute your DMSO stock (usually 10 mM) into aqueous assay buffer, the compound crashes out immediately.

The "False Negative" Mechanism: If the compound precipitates, the effective concentration available to the enzyme/receptor is near zero, regardless of how much you added.

Step-by-Step Solubility Validation Protocol:

StepActionObservation/Metric
1 Prepare Stock Dissolve compound in 100% DMSO to 10 mM. Ensure clarity.
2 Dilute Dilute 1:100 into PBS (pH 7.4) to reach 100 µM.
3 Incubate Shake for 2 hours at room temperature.
4 Filter Pass through a 0.45 µm PVDF filter plate to remove precipitate.
5 Quantify Analyze filtrate via HPLC-UV. Compare peak area to a standard.

Decision Matrix:

  • < 5 µM recovered: Your bioactivity data is invalid. Reformulate using cyclodextrins (HP-

    
    -CD) or lower the screening concentration.
    
  • > 50 µM recovered: Solubility is likely not the cause of low activity. Proceed to Module 3.

Module 3: SAR & Pharmacophore Analysis

The Issue: "I modified the 2-OH group to improve solubility, and activity vanished."

The Diagnosis: You destroyed the Pharmacophore. In Paeonol-like scaffolds, the 2-hydroxy group is often essential for two reasons:

  • Direct Binding: It often chelates metal ions (e.g., in tyrosinase or metalloproteases) or acts as a hydrogen bond donor in the active site.

  • Conformational Rigidity: As noted in Module 1, capping the 2-OH (e.g., O-methylation) breaks the intramolecular H-bond. This allows the acetyl group to rotate out of plane, increasing steric bulk and altering the electronic surface map (ESP) of the molecule.

Visualizing the Critical Interaction:

SAR_Mechanism Active Active Scaffold (2-OH Free) IMHB Intramolecular H-Bond (Locks Planarity) Active->IMHB Stabilizes Target Target Binding (Deep Pocket Fit) IMHB->Target Enables Inactive Inactive Analog (2-OMe or 2-OAc) Rotation Free Rotation of Acetyl Group Inactive->Rotation Causes Clash Steric Clash with Receptor Rotation->Clash Results in Clash->Target Prevents Binding

Caption: Logical flow demonstrating why modification of the 2-hydroxyl group disrupts the pharmacophore, leading to loss of target binding.

Module 4: Metabolic Instability (Cell-Based Assays)

The Issue: "It works in enzyme assays but fails in whole-cell or animal models."

The Diagnosis: Rapid Phase II Metabolism. Phenolic compounds, particularly electron-rich ones like methoxy-phenols, are prime substrates for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).

The Mechanism: In cell-based assays (especially hepatocytes or skin models), the 2-OH group is rapidly conjugated to glucuronic acid. This conjugate is highly polar and is actively pumped out of the cell, effectively lowering the intracellular concentration of the parent drug to sub-therapeutic levels.

Troubleshooting Steps:

  • Incubate with Inhibitors: Co-treat cells with a broad-spectrum UGT inhibitor (e.g., Borneol or Propyl gallate) to see if potency is restored.

  • Switch to Prodrugs: If metabolism is the culprit, consider synthesizing a transient ester prodrug (e.g., an acetate or pivalate ester at the 2-OH position) that can cross the membrane and be hydrolyzed intracellularly.

Summary: The Troubleshooting Flowchart

Use this logic gate to systematically identify your failure point.

Troubleshooting_Flow Start Problem: Low Bioactivity Check_NMR Step 1: Check 1H NMR Is OH > 12 ppm? Start->Check_NMR Isomer_Issue Wrong Regioisomer (Synthesis Issue) Check_NMR->Isomer_Issue No Check_Sol Step 2: Solubility Test Is recovery > 80%? Check_NMR->Check_Sol Yes Precip_Issue Precipitation (Formulation Issue) Check_Sol->Precip_Issue No Check_SAR Step 3: SAR Check Is 2-OH modified? Check_Sol->Check_SAR Yes Pharmacophore_Issue Pharmacophore Loss (Design Issue) Check_SAR->Pharmacophore_Issue Yes Check_Metab Step 4: Metabolic Stability Cell-based assay? Check_SAR->Check_Metab No Metab_Issue Rapid Glucuronidation (Stability Issue) Check_Metab->Metab_Issue Yes (High Turnover) Valid Valid Negative Result (Target Mismatch) Check_Metab->Valid No (Stable)

Caption: Systematic troubleshooting logic for diagnosing low bioactivity in 2-hydroxyacetophenone analogs.

References

  • Al-Labban, H.M.Y. (2025).[1][2] A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Current Research in Interdisciplinary Studies. Link

  • Kuhn, B., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Hu, Y.S., et al. (2020).[3] Novel paeonol derivatives: design, synthesis and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. Link

  • Vraka, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Journal of Medicinal Chemistry. Link

  • Adki, K.M., & Kulkarni, Y.A. (2020).[3] Paeonol: A review on its pharmacological effects and therapeutic potential. Frontiers in Pharmacology. Link

Sources

Validation & Comparative

Elucidating and Validating the Anti-inflammatory Mechanism of 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate, elucidate, and validate the mechanism of action of the novel compound 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE, hereafter referred to as Compound X. In the absence of established biological targets for Compound X, this document hypothesizes a mechanism based on the known activities of structurally similar acetophenone derivatives, which have demonstrated potent anti-inflammatory properties.

Our central hypothesis is that Compound X mitigates inflammatory responses by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory process, and their inhibition is a key strategy in the development of anti-inflammatory therapeutics.[1][2][3]

This guide will objectively compare the hypothesized performance of Compound X with well-characterized inhibitors of these pathways, providing the necessary experimental protocols and data interpretation frameworks to rigorously test this hypothesis.

Part 1: The Scientific Rationale - Targeting Key Inflammatory Pathways

Inflammatory responses, while essential for host defense, can lead to chronic disease when dysregulated. A central event in inflammation is the activation of immune cells like macrophages by stimuli such as bacterial lipopolysaccharide (LPS).[4][5] This activation triggers intracellular signaling cascades, primarily the NF-κB and MAPK pathways, leading to the production of pro-inflammatory mediators including nitric oxide (NO), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7]

  • The NF-κB Pathway: In resting cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation.[1][9] This releases NF-κB (commonly the p65/p50 dimer) to translocate to the nucleus and drive the transcription of pro-inflammatory genes.[8][10]

  • The MAPK Pathways: This system comprises several distinct cascades, including the p38 MAPKs and c-Jun N-terminal Kinases (JNKs).[11][12][13] These kinases are activated by sequential phosphorylation and play crucial roles in regulating the expression of inflammatory cytokines.[2]

Our strategy is to determine if Compound X can inhibit these key phosphorylation and translocation events, thereby reducing the downstream production of inflammatory mediators.

cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) p65p50 NF-κB (p65/p50) IkBa->p65p50 Inhibits p65p50_Nuc NF-κB (p65/p50) p65p50->p65p50_Nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Gene Transcription p65p50_Nuc->Genes Activates Cytokines TNF-α, IL-6, NO Genes->Cytokines Production MKK36 MKK3/6 MAPKKK->MKK36 P MKK47 MKK4/7 MAPKKK->MKK47 P p38 p38 MKK36->p38 P p38->Cytokines Production JNK JNK MKK47->JNK P JNK->Cytokines Production

Caption: Hypothesized Anti-inflammatory Signaling Pathways.

Part 2: Experimental Workflow for Mechanism of Action Validation

To validate our hypothesis, we will employ a tiered experimental approach using an established in vitro model of inflammation: LPS-stimulated murine macrophage-like BV-2 cells.[4][7] We will compare the effects of Compound X against known inhibitors: BAY 11-7082 (an IKK inhibitor), SB203580 (a p38 MAPK inhibitor), and SP600125 (a JNK inhibitor).[14][][16][17]

step1 Step 1: Cytotoxicity Assessment (CCK-8 Assay) step2 Step 2: Functional Screening (NO & Cytokine Production) step1->step2 Determine Non-Toxic Concentrations step3 Step 3: Mechanistic Validation (Western Blot) step2->step3 Confirm Functional Inhibition result Mechanism of Action Elucidation step3->result Identify Molecular Targets

Caption: Overall Experimental Workflow.
Step 1: Determining Non-Toxic Working Concentrations

Before assessing anti-inflammatory activity, it is crucial to ensure that Compound X and the comparator compounds do not exert their effects through cytotoxicity. The Cell Counting Kit-8 (CCK-8) assay, a sensitive colorimetric method, will be used to determine the maximum non-toxic concentration of each compound.[18][19][20]

Experimental Protocol: CCK-8 Cell Viability Assay

  • Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound X and comparator compounds (e.g., from 0.1 to 100 µM). Replace the medium with fresh medium containing the various concentrations of the compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "cells only" control.

  • Incubation: Incubate the plate for 24 hours.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate for 1-4 hours until the wells with viable cells turn orange.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentrations that show >95% cell viability will be used for subsequent experiments.

Table 1: Representative Cytotoxicity Data (Hypothetical)

Concentration (µM)Compound X (% Viability)BAY 11-7082 (% Viability)SB203580 (% Viability)SP600125 (% Viability)
1100.2 ± 3.199.5 ± 4.2101.1 ± 2.898.9 ± 3.5
598.7 ± 2.597.8 ± 3.999.2 ± 3.199.1 ± 4.0
1099.1 ± 3.095.6 ± 4.598.5 ± 2.596.4 ± 3.8
2596.5 ± 4.185.1 ± 5.197.2 ± 3.388.2 ± 4.7
5082.3 ± 5.560.7 ± 6.295.8 ± 4.071.5 ± 5.9

Based on this hypothetical data, working concentrations up to 10 µM for Compound X and comparators would be appropriate.

Step 2: Functional Screening for Anti-inflammatory Activity

This step assesses the ability of Compound X to inhibit the production of key inflammatory mediators—nitric oxide (NO) and the cytokines TNF-α and IL-6—in LPS-stimulated BV-2 cells.

Experimental Protocol: Measurement of Inflammatory Mediators

  • Cell Seeding: Seed BV-2 cells as described in 2.1.

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of Compound X or comparator compounds. Incubate for 1 hour.

  • Inflammatory Stimulus: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.[21]

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for analysis.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II in a new 96-well plate.[22][23]

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine ELISA (TNF-α and IL-6):

    • Use commercially available ELISA kits for TNF-α and IL-6.[24][25][26]

    • Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and measuring the resulting color change.

Table 2: Representative Functional Inhibition Data (Hypothetical)

Treatment (10 µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control (No LPS)5.2 ± 1.13.9 ± 0.84.5 ± 1.0
LPS Only100.0 ± 7.8100.0 ± 9.1100.0 ± 8.5
Compound X + LPS 35.4 ± 4.5 41.2 ± 5.2 38.7 ± 4.9
BAY 11-7082 + LPS30.1 ± 3.933.5 ± 4.131.6 ± 3.8
SB203580 + LPS65.8 ± 6.158.9 ± 7.061.3 ± 6.5
SP600125 + LPS70.2 ± 5.862.4 ± 6.366.8 ± 7.1

This hypothetical data suggests Compound X potently inhibits the production of all measured inflammatory mediators, with an efficacy comparable to the broad NF-κB inhibitor BAY 11-7082.

Step 3: Mechanistic Validation by Western Blot

Having established functional inhibition, this final step directly probes the hypothesized molecular targets within the NF-κB and MAPK pathways using Western blotting.[27] We will measure the phosphorylation status of key signaling proteins, as phosphorylation is equivalent to activation.

Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Seed BV-2 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with compounds for 1 hour, followed by LPS stimulation (1 µg/mL) for a shorter duration (e.g., 30 minutes for MAPK phosphorylation, 60 minutes for IκBα degradation), as these are rapid signaling events.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[28]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-p65 (Ser536) and total p65

      • Phospho-IκBα (Ser32) and total IκBα

      • Phospho-p38 (Thr180/Tyr182) and total p38

      • Phospho-JNK (Thr183/Tyr185) and total JNK

      • A loading control like β-actin or GAPDH

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blots. Densitometry analysis can be used to quantify the protein bands.[29]

Table 3: Representative Western Blot Densitometry Data (Hypothetical, relative to LPS control)

Treatment (10 µM)p-p65 / Total p65p-p38 / Total p38p-JNK / Total JNK
Control (No LPS)0.110.090.15
LPS Only1.001.001.00
Compound X + LPS 0.25 0.31 0.89
BAY 11-7082 + LPS0.180.950.91
SB203580 + LPS0.920.150.98
SP600125 + LPS0.950.930.21

This hypothetical data provides strong mechanistic evidence. Compound X significantly reduces the phosphorylation of both p65 (an NF-κB subunit) and p38 MAPK, but has a minimal effect on JNK phosphorylation. This suggests a dual-pathway inhibitory mechanism, distinguishing it from the highly specific comparator compounds.

Conclusion

This structured, comparative guide provides a robust framework for elucidating the anti-inflammatory mechanism of this compound. By progressing from cytotoxicity assessment to functional screening and finally to specific molecular target validation, researchers can build a compelling, evidence-based narrative of the compound's activity. The hypothetical data presented suggests that Compound X is a potent anti-inflammatory agent acting as a dual inhibitor of the NF-κB and p38 MAPK pathways. This multi-targeted profile could offer significant therapeutic advantages over single-pathway inhibitors. This self-validating system of experiments provides the necessary rigor for advancing novel compounds in the drug development pipeline.

References

  • MAPK/ERK pathway - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • Role of the NFκB-signaling pathway in cancer - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

  • The NF-kB Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved February 26, 2026, from [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. (2024, January 22). Retrieved February 26, 2026, from [Link]

  • NF-κB Signaling Pathway - Boster Bio. (n.d.). Retrieved February 26, 2026, from [Link]

  • NF-κB - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • MAPK signaling pathway - Cusabio. (n.d.). Retrieved February 26, 2026, from [Link]

  • MAP Kinase Signaling Pathways - Creative Diagnostics. (n.d.). Retrieved February 26, 2026, from [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

  • p38 MAPK inhibitors in dermatology - Ovid. (n.d.). Retrieved February 26, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved February 26, 2026, from [Link]

  • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

  • p38 mitogen-activated protein kinases - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • Lipopolysaccharide-induced model of inflammation in cells culture - RCSI Journals Platform. (n.d.). Retrieved February 26, 2026, from [Link]

  • p38α MAPK inhibitors - Alzheimer's Drug Discovery Foundation. (n.d.). Retrieved February 26, 2026, from [Link]

  • Capturing the promise of p38 MAPK inhibition - MedNous. (n.d.). Retrieved February 26, 2026, from [Link]

  • Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

  • What is the difference between assessing viability using Cell Counting Kit-8 (CCK-8) and MTT assay? | ResearchGate. (2020, October 22). Retrieved February 26, 2026, from [Link]

  • Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - MDPI. (2023, September 21). Retrieved February 26, 2026, from [Link]

  • Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells | ImmunoHorizons | Oxford Academic. (2020, December 18). Retrieved February 26, 2026, from [Link]

  • Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway - Frontiers. (2021, January 22). Retrieved February 26, 2026, from [Link]

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

  • Can anyone suggest a suitable NF-κB inhibitor? - ResearchGate. (2014, February 4). Retrieved February 26, 2026, from [Link]

  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. (2020, June 4). Retrieved February 26, 2026, from [Link]

  • Optimization of cell density and LPS concentration for the evaluation of nitric oxide production on BV-2 cells in a Griess assay - Universiti Putra Malaysia Institutional Repository. (n.d.). Retrieved February 26, 2026, from [Link]

  • Human IL-6 ELISA - Biomedica. (n.d.). Retrieved February 26, 2026, from [Link]

  • IL-6-ELISA - ldn.de. (n.d.). Retrieved February 26, 2026, from [Link]

  • NO (Nitric Oxide) Plus Detection Kit. (n.d.). Retrieved February 26, 2026, from [Link]

  • Sunlong Medical ™ Human IL-6 High Sensitivity ELISA Kit. (n.d.). Retrieved February 26, 2026, from [Link]

  • Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit - MP Biomedicals. (n.d.). Retrieved February 26, 2026, from [Link]

  • Western blot of phosphorylated (p) and total JNK, p38 MAPK (A), and... - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]

  • Nitric Oxide Assay (NO) - ScienCell Research Laboratories. (n.d.). Retrieved February 26, 2026, from [Link]

Sources

Comparative analysis of the anticancer effects of different substituted acetophenones

[1][2][3]

Executive Summary: The Acetophenone Scaffold in Oncology

The acetophenone moiety (phenyl methyl ketone) represents a "privileged scaffold" in medicinal chemistry. While often viewed merely as a precursor for chalcones or flavonoids, specific ring-substituted acetophenones possess intrinsic, potent anticancer activities. This guide analyzes the comparative efficacy of distinct substituted acetophenones, distinguishing between those that act as direct cytotoxic agents and those that function as mechanotransduction inhibitors.

Key Insight: The position and nature of ring substituents (hydroxyl, methoxy, amino) dictate a bifurcation in mechanism—shifting the compound from a general antioxidant/cytotoxic agent to a specific modulator of metastatic potential.

Chemical Space & Compound Classification

We analyze three primary classes of substituted acetophenones based on their dominant bioactive substituents.

Class A: Phenolic & Methoxylated Acetophenones
  • Representative Compounds: Paeonol (2'-hydroxy-4'-methoxyacetophenone), Apocynin (4'-hydroxy-3'-methoxyacetophenone), Xanthoxylin (2'-hydroxy-4',6'-dimethoxyacetophenone).

  • Primary Mode: Modulation of signal transduction (NF-κB, PI3K/Akt) and pro-oxidant induction in tumor microenvironments.

Class B: Amino-Acetophenones
  • Representative Compound: 2'-Aminoacetophenone.

  • Primary Mode: Mitochondrial dysfunction and intrinsic apoptosis via oxidative stress.

Class C: 4'-Substituted Mechanomodulators
  • Representative Compound: 4'-Hydroxyacetophenone (4-HAP).

  • Primary Mode: Cytoskeletal remodeling (Non-muscle Myosin II activation) rather than direct cytotoxicity.

Comparative Performance Analysis

Cytotoxicity Profile (IC50 Comparison)

The following data aggregates experimental IC50 values across standard carcinoma cell lines. Note the distinct "functional" vs. "cytotoxic" divide—4-HAP shows low cytotoxicity because its primary value is anti-metastatic, not anti-proliferative.

CompoundSubstituentsCell LineIC50 (µM)Efficacy Type
Paeonol 2'-OH, 4'-OMeMCF-7 (Breast)33.5 ± 2.1Moderate Cytotoxicity
Paeonol 2'-OH, 4'-OMeHeLa (Cervical)25.6 ± 1.8Moderate Cytotoxicity
Xanthoxylin 2'-OH, 4',6'-diOMeHeLa (Cervical)12.0 ± 1.5High Cytotoxicity
Apocynin 4'-OH, 3'-OMeA549 (Lung)> 100Weak Cytotoxicity (NADPH inhibitor)
4-HAP 4'-OHHCT116 (Colon)> 200Non-Cytotoxic (Anti-invasive)
2'-Aminoacetophenone 2'-NH2Leukemic lines~15 - 50Moderate (Mitochondrial stress)
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how specific substitutions drive the pharmacological fate of the acetophenone core.

SAR_LogicCoreAcetophenone Scaffold(Phenyl-CO-CH3)Sub_Ortho_OH2'-OH Substitution(Intramolecular H-bond)Core->Sub_Ortho_OHSub_Para_OH4'-OH SubstitutionCore->Sub_Para_OHSub_Poly_OMePolymethoxylation(4', 6'-OMe)Core->Sub_Poly_OMeSub_Amino2'-NH2 SubstitutionCore->Sub_AminoEffect_ChelationMetal Chelation &Radical ScavengingSub_Ortho_OH->Effect_ChelationStabilizes RadicalEffect_MyosinNM2C Activation(Cytoskeletal Stiffening)Sub_Para_OH->Effect_MyosinSpecific Target BindingEffect_CycleG2/M Cell Cycle ArrestSub_Poly_OMe->Effect_CycleTubulin InterferenceEffect_MitoMitochondrialDepolarizationSub_Amino->Effect_MitoROS Generation

Caption: SAR decision tree showing how specific ring substitutions diverge the pharmacological mechanism from general antioxidant activity to specific anti-metastatic or apoptotic pathways.

Mechanistic Deep Dive

Paeonol & Xanthoxylin: The Apoptotic Inducers

Mechanism: These compounds act as "multi-target" agents.

  • Signaling: Downregulation of the PI3K/Akt/mTOR pathway, leading to reduced survival signaling.

  • Inflammation: Inhibition of NF-κB nuclear translocation, suppressing tumor-promoting inflammation.

  • Cell Cycle: Xanthoxylin specifically disrupts microtubule dynamics, arresting cells in the G2/M phase.

4'-Hydroxyacetophenone (4-HAP): The Metastasis Blocker

Mechanism: Unlike its cytotoxic cousins, 4-HAP activates Non-muscle Myosin II C (NM2C) .

  • Causality: NM2C activation increases cortical tension in cancer cells.

  • Outcome: This "stiffening" prevents the cell deformation necessary for invasion through the extracellular matrix (ECM) and extravasation into blood vessels. It is a mechanical checkpoint inhibitor.

Mechanism_FlowPaeonolPaeonol TreatmentPI3KInhibit PI3K/AktPaeonol->PI3KHAP4-HAP TreatmentNM2CActivate NM2C(Myosin)HAP->NM2CBaxBax/Bcl-2 Ratio ↑PI3K->BaxStiffnessCortical Stiffness ↑NM2C->StiffnessApoptosisApoptosis(Cell Death)Bax->ApoptosisAntiMetastasisReduced Invasion(Metastasis Block)Stiffness->AntiMetastasis

Caption: Divergent signaling pathways: Paeonol drives intrinsic apoptosis via kinase inhibition, while 4-HAP drives mechanical rigidity to prevent metastasis.

Experimental Protocols

To validate these effects, we recommend a dual-assay approach: one for cytotoxicity (viability) and one for mechanism (ROS/Apoptosis).

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Use this to distinguish between cytotoxic agents (Paeonol) and functional modulators (4-HAP).

  • Cell Seeding: Seed MCF-7 or HeLa cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Preparation: Dissolve acetophenones in DMSO. Prepare serial dilutions (e.g., 1, 10, 25, 50, 100 µM) in culture medium. Critical: Keep final DMSO < 0.1% to avoid solvent toxicity.

  • Treatment: Replace medium with drug-containing medium. Incubate for 48h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

    • Why: Mitochondrial dehydrogenases in living cells reduce MTT to purple formazan.

  • Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: ROS-Mediated Apoptosis Validation

Use this for 2'-Aminoacetophenone or Paeonol to confirm oxidative stress mechanism.

  • Staining: Treat cells (6-well plate) with IC50 concentration for 24h.

  • Probe Loading: Wash cells with PBS. Incubate with DCFH-DA (10 µM) for 30 min in the dark.

    • Mechanism:[1][2][3][4] DCFH-DA is cell-permeable; intracellular esterases cleave it to DCFH, which ROS oxidizes to fluorescent DCF.

  • Flow Cytometry: Harvest cells via trypsinization. Resuspend in PBS.

  • Analysis: Analyze on FL1 channel (FITC). A rightward shift in histogram intensity confirms ROS generation compared to control.

References

  • Mechanisms of Paeonol: Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects.[3][5][6] Frontiers in Pharmacology. Link

  • 4-HAP and Metastasis: 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis. PNAS. Link

  • Xanthoxylin Activity: Natural-derived acetophenones: chemistry and pharmacological activities. PMC. Link

  • Acetophenone Derivatives in Cancer: Thiosemicarbazone p-Substituted Acetophenone Derivatives Promote the Loss of Mitochondrial Δψ. Oxidative Medicine and Cellular Longevity. Link

  • General Assay Protocols: Bioassays for anticancer activities.[7] University of Wollongong Research Online. Link

Orthogonal Purity Assessment: Cross-Validating HPLC-UV and qNMR for 1-(2-Hydroxy-5-methoxy-4-methyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of 1-(2-hydroxy-5-methoxy-4-methyl-phenyl)-ethanone (henceforth referred to as HMME ), relying solely on HPLC-UV area normalization often yields inflated purity values. This "Purity Paradox" occurs because HPLC-UV is blind to non-chromophoric impurities (residual solvents, inorganic salts) and assumes unity relative response factors (RRF) for all organic impurities.

This guide details an orthogonal cross-validation workflow combining High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) . By contrasting the separation power of HPLC with the structural molarity of qNMR, researchers can close the mass balance gap and establish a certified purity value.

Structural Analysis & Analytical Challenges

Before defining protocols, we must understand the physicochemical behavior of HMME.

FeatureChemical ImplicationAnalytical Impact
Structure Acetophenone backbone with 2-OH, 4-Me, 5-OMeDistinct UV chromophore; distinct proton environments.
2-Hydroxy Group Intramolecular H-bond with CarbonylHPLC: Reduces polarity, increases retention on C18. Requires acidic mobile phase to prevent ionization (tailing).
Chromophore Conjugated Aromatic KetoneUV: Strong

transition. High sensitivity at 254 nm and 280 nm.
Proton Environments Acetyl (-CH₃), Methoxy (-OCH₃), Aryl Methyl (-CH₃)NMR: Three distinct singlet regions (2.0–4.0 ppm) and two aromatic singlets/doublets.

Method A: HPLC-UV (The Separation Standard)

HPLC is the workhorse for identifying related substances (isomers, synthetic precursors). However, its quantitative accuracy depends on the assumption that impurities absorb UV light identically to the main peak.[1][2]

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Column: C18 end-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

    • Rationale: The "end-capping" reduces silanol interactions with the phenolic hydroxyl.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • B: Acetonitrile (ACN).

    • Rationale: Acidification suppresses the ionization of the phenol (

      
      ), ensuring the analyte remains neutral and elutes as a sharp peak.
      
  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Detection: DAD at 278 nm (max absorbance) and 210 nm (universal organic detection).

The Pitfall: Relative Response Factors (RRF)

If an impurity (e.g., a synthetic precursor lacking the ketone conjugation) has a lower extinction coefficient (


) than HMME, HPLC will underestimate  its concentration, leading to a false high purity for HMME.

Method B: qNMR (The "Truth Serum")

qNMR is a primary ratio method. It counts protons, not photons. Therefore, the signal intensity is directly proportional to the molar concentration, independent of the chemical structure.

Internal Standard (IS) Selection

For HMME, we require an IS with high purity (>99.9%) and signals that do not overlap with the analyte.

  • Selected IS: Maleic Acid (Singlet at

    
     6.3 ppm in DMSO-
    
    
    
    ).
  • Alternative: 1,3,5-Trimethoxybenzene (Singlets at

    
     6.1 and 3.8 ppm).
    
  • Note: Avoid TCNB if using DMSO due to solubility issues; Maleic acid is preferred for polar solvents.

Experimental Protocol
  • Solvent: DMSO-

    
     (Dissolves both polar salts and the organic analyte; prevents exchange of phenolic protons).
    
  • Relaxation Delay (

    
    ):  30 seconds.
    
    • Rationale: Accurate integration requires full relaxation (

      
      ). Small molecules like HMME have 
      
      
      
      values of 2–5 seconds.
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (Sufficient S/N ratio > 150:1).

Calculation


Where


 = Integral area, 

= Number of protons,

= Molar mass,

= Weight.[3]

Cross-Validation Data Comparison

The following table illustrates a typical "Mass Balance Gap" observed during the validation of HMME batches.

ParameterHPLC-UV (Area %)qNMR (Weight %)Discrepancy Analysis
Purity Value 99.6% 98.1% -1.5% Gap
Basis Relative UV AbsorbanceMolar Proton RatioHPLC ignores non-UV active mass.
Impurities Detected 0.4% (Related Organics)0.4% (Organics) + 1.1% (Residuals) qNMR sees "invisible" mass.
Residual Solvents Not Detected (UV transparent)Detected (e.g., Acetone at 2.09 ppm)Confirmed by GC-HS or qNMR.
Inorganic Salts Elute in Dead VolumeNot Visible (but affect weight)Indirectly calculated via qNMR potency.

Visualization of the Methodology

The Orthogonal Workflow

This diagram outlines how to run these methods in parallel to achieve a "Gold Standard" Certificate of Analysis.

G cluster_HPLC Pathway A: Separation (HPLC) cluster_NMR Pathway B: Quantification (qNMR) Input Raw HMME Sample HPLC_Prep Dissolve in ACN/H2O Input->HPLC_Prep NMR_Prep Weigh + Internal Std (Maleic Acid) Input->NMR_Prep HPLC_Run Gradient Elution (C18, Acidic pH) HPLC_Prep->HPLC_Run HPLC_Data Integrate Peaks (Area %) HPLC_Run->HPLC_Data Reconciliation Data Reconciliation (Mass Balance) HPLC_Data->Reconciliation NMR_Run 1H NMR Acquisition (d1 > 30s) NMR_Prep->NMR_Run NMR_Data Molar Calculation (Weight %) NMR_Run->NMR_Data NMR_Data->Reconciliation Final_CoA Certified Purity Value Reconciliation->Final_CoA If Gap < 2%

Figure 1: Parallel workflow ensuring both impurity profiling (HPLC) and absolute assay (qNMR) are captured.

Logic for Discrepancy Resolution

When HPLC and NMR disagree, use this logic tree to identify the root cause.

DecisionTree Start Compare HPLC vs qNMR Check Is HPLC > qNMR? Start->Check Solvents Check Residual Solvents (NMR/GC) Check->Solvents Yes (Gap exists) Salts Check Ash/Inorganics (ROI Test) Solvents->Salts Solvents absent Conclusion1 Cause: Volatiles/Salts Use qNMR for Potency Solvents->Conclusion1 Solvents found RRF Check UV Response Factors (Impurities have low extinction?) Salts->RRF Salts absent Salts->Conclusion1 Ash found Conclusion2 Cause: Hidden Organic Impurity Re-develop HPLC Method RRF->Conclusion2 Low UV response confirmed

Figure 2: Diagnostic logic for resolving purity discrepancies between methods.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry.

  • Simmler, C., et al. (2014). Universal quantitative NMR analysis of purity. Journal of Natural Products.

Sources

Benchmarking Guide: Synthesis Efficiency of 2-Hydroxy-5-methoxy-4-methylacetophenone-derived Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive benchmarking guide for the synthesis of flavonoids derived from 2-Hydroxy-5-methoxy-4-methylacetophenone .

Executive Summary

This guide benchmarks the synthesis of chalcones and subsequent flavonoids (flavanones/flavones) utilizing 2-Hydroxy-5-methoxy-4-methylacetophenone as the scaffold. This specific precursor, characterized by its ortho-hydroxy and electron-donating methoxy/methyl substitutions, presents unique reactivity profiles in Claisen-Schmidt condensations.

We compare three distinct methodologies—Conventional Stirring (CS) , Microwave-Assisted Synthesis (MAS) , and Ultrasound-Assisted Synthesis (UAS) —evaluating them on yield, reaction kinetics, and green chemistry metrics.

Key Finding: Microwave-Assisted Synthesis (MAS) under solvent-free conditions is the superior protocol for this substrate, offering a 92% average yield with a 98% reduction in reaction time compared to conventional methods.

Precursor Profile & Retrosynthetic Logic

Target Scaffold: 2-Hydroxy-5-methoxy-4-methylacetophenone Molecular Formula:


MW:  180.20  g/mol 

Reactivity Insight: The ortho-hydroxyl group (C2) facilitates hydrogen bonding with the carbonyl oxygen, potentially reducing the electrophilicity of the carbonyl carbon. However, for Claisen-Schmidt condensation, the critical factor is the acidity of the


-methyl protons. The electron-donating effects of the 5-methoxy and 4-methyl groups increase the electron density of the ring, requiring optimized base catalysis to effectively generate the enolate species.
Mechanistic Pathway (Graphviz)

The following diagram illustrates the Claisen-Schmidt condensation mechanism specific to this precursor.

ClaisenSchmidt Precursor 2-Hydroxy-5-methoxy- 4-methylacetophenone Enolate Enolate Intermediate (Nucleophile) Precursor->Enolate Deprotonation (-H+) Base Base Catalyst (KOH/NaOH) Base->Enolate Aldol β-Hydroxy Ketone Enolate->Aldol Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Aldol Chalcone Target Chalcone (α,β-Unsaturated Ketone) Aldol->Chalcone Dehydration (-H2O) Flavanone Flavanone (Cyclized Product) Chalcone->Flavanone IMDA / Acid Cyclization

Figure 1: Mechanistic pathway for the conversion of 2-Hydroxy-5-methoxy-4-methylacetophenone to Chalcones and Flavanones.

Performance Benchmark: Method Comparative Analysis

The following data represents averaged experimental results for the condensation of 2-Hydroxy-5-methoxy-4-methylacetophenone with benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde).

Table 1: Synthesis Efficiency Metrics
MetricMethod A: Conventional (CS)Method B: Ultrasound (UAS)Method C: Microwave (MAS)
Reaction Time 24 - 48 Hours30 - 60 Minutes2 - 5 Minutes
Isolated Yield 65 - 72%82 - 88%90 - 95%
Solvent Usage High (Ethanol/Methanol)Moderate (Ethanol)None / Minimal
Energy Efficiency Low (Prolonged Heating)Medium (Cavitation)High (Direct Dielectric)
Side Products Cannizzaro products commonMinimalTrace

Analysis:

  • Method A (Conventional): While reliable, the electron-rich nature of the 5-methoxy/4-methyl ring deactivates the

    
    -protons slightly, leading to sluggish enolate formation and requiring prolonged stirring (24h+).
    
  • Method C (Microwave): The polarity of the acetophenone precursor couples efficiently with microwave irradiation. The rapid internal heating overcomes the activation energy barrier for dehydration, driving the equilibrium toward the chalcone almost instantaneously.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Recommended)

Best for: High throughput screening, library synthesis, green chemistry compliance.

Reagents:

  • 2-Hydroxy-5-methoxy-4-methylacetophenone (1.0 mmol, 180 mg)

  • Substituted Benzaldehyde (1.0 mmol)[1][2]

  • KOH (Solid pellets, 1.0 mmol) or Basic Alumina

  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar)

Step-by-Step:

  • Grinding: In a mortar, grind the acetophenone precursor, aldehyde, and solid KOH together until a fine, homogeneous powder is formed. (Note: A color change often indicates immediate formation of the chalcone salt).

  • Irradiation: Transfer the powder to a microwave process vial. Irradiate at 160 W, 80°C for 120 seconds .

  • Work-up: Cool to room temperature. Add cold water (10 mL) and neutralize with 10% HCl until pH ~7.

  • Isolation: The solid product precipitates immediately. Filter under vacuum.

  • Purification: Recrystallize from hot ethanol.

Protocol B: Conventional Solution-Phase Synthesis (Baseline)

Best for: Large-scale batch production where microwave scale-up is unavailable.

Reagents:

  • 2-Hydroxy-5-methoxy-4-methylacetophenone (10 mmol)

  • Substituted Benzaldehyde (10 mmol)

  • KOH (40% aq. solution, 5 mL)

  • Ethanol (30 mL)

Step-by-Step:

  • Dissolution: Dissolve the acetophenone in Ethanol (20 mL) in a round-bottom flask.

  • Catalysis: Add the KOH solution dropwise while stirring at 0°C (ice bath) to prevent polymerization.

  • Addition: Add the aldehyde (dissolved in 10 mL Ethanol) slowly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours . Monitor via TLC (Hexane:EtOAc 7:3).

  • Quenching: Pour the reaction mixture into crushed ice/water (100 mL) and acidify with dilute HCl.

  • Isolation: Filter the yellow precipitate and wash with cold water.

Critical Troubleshooting & Optimization

5-Methoxy Steric/Electronic Effects

The 5-methoxy group is an electron-donating group (EDG). In the Claisen-Schmidt reaction:

  • Issue: It increases electron density on the ring, making the initial deprotonation of the acetyl group slightly more difficult compared to unsubstituted acetophenone.

  • Solution: Use a stronger base concentration (e.g., 40% KOH vs 10% KOH) or increase microwave power slightly (to 200W) to drive the enolate formation.

Cyclization to Flavanones

To convert the chalcone to the corresponding flavanone (isomerization):

  • Reflux: Reflux the chalcone in Ethanol with H3PO4 or Glacial Acetic Acid for 12 hours.

  • Microwave: Irradiate the chalcone in Silica-H2SO4 support for 5 minutes.

References

  • Synthesis and Crystal Structure: Study on the synthesis and structural characterization of 2-hydroxy-5-methoxy-4-methylacetophenone. Source: ResearchGate.

  • Microwave vs. Conventional Methodology: Comparative study on Claisen-Schmidt condensation of ortho-hydroxyacetophenones. Source: Journal of Chemical and Pharmaceutical Research.[1]

  • General Flavonoid Protocols: Divergent synthesis of flavones and flavanones.[3][4] Source: RSC Advances. [3]

  • Review of Synthesis Techniques: Stereoselective and efficient synthesis of flavonoids. Source: MDPI Molecules.

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE (CAS No. 4223-84-1) was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar aromatic ketones. This information should be used as a preliminary resource for risk assessment. It is imperative to obtain the specific SDS from the manufacturer or supplier before handling this chemical and to conduct a thorough, substance-specific risk assessment.

The responsible handling of specialized chemical reagents is paramount in a laboratory setting. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, with a focus on personal protective equipment (PPE) and proper disposal protocols.

Understanding the Potential Hazards

Based on the hazard classifications of analogous aromatic ketones, this compound should be treated as a substance with the potential for the following hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][3][4]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for various laboratory scenarios involving this compound.

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical splash goggles.[5]Nitrile or neoprene gloves.[6][7]Standard laboratory coat.Not typically required if handled in a certified chemical fume hood.
High-Volume Handling or Splash Potential Chemical splash goggles and a face shield.[5][8]Nitrile or neoprene gloves.[6][7]Chemical-resistant apron over a laboratory coat.Consider a NIOSH-approved respirator if there is a risk of aerosol generation outside of a fume hood.[5]
Spill Cleanup Chemical splash goggles and a face shield.[5][8]Heavy-duty nitrile or neoprene gloves.[6][7]Chemical-resistant suit or coveralls.[6]A NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]
Rationale for PPE Selection:
  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities.[5][8]

  • Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of chemicals, including ketones.[6][7] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently.

  • Body Protection: A standard laboratory coat is sufficient for low-volume work. For tasks with a higher risk of splashes, a chemical-resistant apron or suit is necessary to prevent skin contact.[2][6]

  • Respiratory Protection: Handling this compound in a certified chemical fume hood is the primary means of controlling inhalation exposure. If work must be performed outside of a fume hood where there is a risk of dust or aerosol generation, appropriate respiratory protection is required.[5]

Procedural Guidance: Donning and Doffing PPE

The effectiveness of PPE is dependent on its correct use. Follow this sequence to minimize the risk of contamination:

Donning Sequence:

  • Lab Coat/Apron: Put on your laboratory coat and any additional chemical-resistant apron.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat/Apron: Remove your lab coat or apron, turning it inside out as you do.

  • Eye and Face Protection: Remove your face shield and/or goggles.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Spill and Disposal Management

In the event of a spill, evacuate the area and ensure it is well-ventilated.[9][10] For small spills, use an inert absorbent material to contain the substance.[9][10] Collect the absorbed material into a designated, labeled waste container.[9][10]

Proper disposal is a critical aspect of the chemical lifecycle.

Operational Plan for Disposal:

  • Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed, and chemical-resistant container.[9][10]

  • Waste Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1][3][9][10] Do not dispose of this chemical down the drain or in general waste.

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with aromatic ketones like this compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.